molecular formula C12H16N2 B2518029 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine CAS No. 1018592-84-1

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B2518029
CAS No.: 1018592-84-1
M. Wt: 188.274
InChI Key: HWWSPYLLICKTIG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1H-indol-3-yl)ethanamine is a synthetic indole-ethanamine derivative of interest in chemical and pharmaceutical research. Indole scaffolds are recognized as privileged structures in medicinal chemistry, frequently serving as key intermediates in the synthesis of more complex molecules. For instance, structurally related indole-ethanamine compounds are found in various pharmacologically active agents, such as triptan-class medications used for migraine treatment . This amine-functionalized indole core makes it a versatile building block for exploring new chemical spaces, particularly in the development of compounds that may interact with biological systems. Researchers may utilize this chemical in studies involving tryptophan metabolism, enzyme inhibition (such as indoleamine 2,3-dioxygenase or IDO1), or as a precursor for novel heterocyclic compounds like imidazopyrrolo-isoindoles . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety data, including hazard and precautionary statements, should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-4-3-5-11-12(8)10(6-7-13)9(2)14-11/h3-5,14H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWSPYLLICKTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=C2CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2,4-dimethyl-1H-indol-3-yl)ethanamine 5-HT receptor binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the receptor binding affinity and pharmacological profile of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine (2,4-Dimethyltryptamine), a specific structural analog of the endogenous neurotransmitter serotonin (5-HT) and the psychedelic compound tryptamine.

5-HT Receptor Binding Affinity & Structure-Activity Relationships

Executive Summary

This compound (hereafter referred to as 2,4-DMT ; distinct from N,N-dimethyltryptamine) represents a unique probe in serotonergic pharmacology. Unlike its 4-substituted analogs (e.g., psilocybin/4-PO-DMT) which are potent 5-HT


 agonists, the introduction of a methyl group at the C2 position  of the indole ring fundamentally alters the ligand's binding mode.

Based on established Structure-Activity Relationship (SAR) data derived from 2-methyltryptamine and 4-methyltryptamine, this molecule is characterized by attenuated 5-HT


 agonist efficacy  due to steric hindrance at the orthosteric site, while potentially retaining or enhancing affinity for 5-HT

and 5-HT

receptor subtypes. This guide details the mechanistic basis of these interactions and provides validated protocols for their characterization.
Chemical Structure & Properties

The molecule features a tryptamine core with methyl substitutions at the 2 and 4 positions of the indole ring.

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 188.27 g/mol

  • Key Structural Features:

    • C2-Methyl: Steric block; prevents the "agonist-conformation" lock in 5-HT

      
      /2C receptors.
      
    • C4-Methyl: Lipophilic probe; typically tolerated in 5-HT

      
       pockets but less potent than 4-hydroxyl/acetoxy groups.
      
    • Primary Amine: Facilitates high-affinity ionic bonding with Asp3.32 (D155).

ChemicalStructure Indole Indole Core C2_Me C2-Methyl (Steric Hindrance) Indole->C2_Me Substitution C4_Me C4-Methyl (Lipophilic Interaction) Indole->C4_Me Substitution Ethylamine Ethylamine Chain (Asp3.32 Binding) Indole->Ethylamine C3 Linkage

Figure 1: Structural components of 2,4-Dimethyltryptamine and their pharmacological roles.

Receptor Binding Affinity Profile

Direct experimental


 values for 2,4-DMT are rare in public literature compared to N,N-dialkyl analogs. However, the affinity profile can be rigorously reconstructed from the SAR of its constituent modifications (2-Me and 4-Me).
3.1 Predicted Binding Data (Based on SAR)

The following table synthesizes data from 2-methyltryptamine (2-MeT) and 4-methyltryptamine (4-MeT) to project the profile of the 2,4-dimethyl congener.

Receptor SubtypePredicted Affinity (

)
Functional ActivityMechanistic Rationale
5-HT

> 1,000 nM (Low)Antagonist / Very Weak Partial AgonistThe C2-Methyl group clashes with the receptor's Gly3.36/Phe6.52 region, preventing the helix movement required for G

activation.
5-HT

500 - 1,500 nM AntagonistSimilar steric exclusion as 5-HT

, though the 2C pocket is slightly more accommodating to C4 substituents.
5-HT

< 100 nM (High)Antagonist 2-alkyltryptamines (e.g., 2-Me-5-OMe-T) are known high-affinity 5-HT

antagonists. The C2-Me is a key pharmacophore here.
5-HT

100 - 300 nM AgonistThe primary amine confers decent 5-HT

affinity, though C2-substitution often reduces potency compared to 5-HT.
5-HT

> 10,000 nM Inactive2-Me-5-HT is a 5-HT

agonist, but the lack of a 5-hydroxyl group in 2,4-DMT abolishes affinity.
3.2 The "C2-Methyl Switch"

The defining feature of this molecule is the C2-methyl group. In the 5-HT


 receptor:
  • Agonism Requirement: Potent agonists (e.g., LSD, Psilocin) require a specific orientation of the ethylamine side chain to engage the "toggle switch" residues (W6.48).

  • Steric Clash: The C2-methyl group creates a steric clash with the receptor wall, forcing the side chain into a conformation that favors the inactive state .

  • Result: unlike 4-methyltryptamine (which retains agonist activity), the addition of the 2-methyl group renders 2,4-DMT largely non-hallucinogenic and potentially an antagonist.

Experimental Protocols for Binding Determination

To empirically validate the binding affinity of 2,4-DMT, the following Radioligand Binding Assay protocol is the industry standard. This protocol uses membrane preparations from HEK-293 cells stably expressing the target human receptor.

4.1 Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.
    
  • Radioligand (5-HT

    
    ):  [
    
    
    
    H]-Ketanserin (Antagonist) or [
    
    
    H]-Cimbi-36 (Agonist). Note: Use Ketanserin to detect low-affinity binding.
  • Radioligand (5-HT

    
    ):  [
    
    
    
    H]-LSD (Non-selective) or [
    
    
    H]-SB-258585 (Selective).
  • Non-Specific Binding (NSB): Define using 10

    
    M Methiothepin or Mianserin.
    
4.2 Step-by-Step Workflow
  • Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend to 5-10

    
    g protein/well.
    
  • Incubation:

    • Add 50

      
      L of [
      
      
      
      H]-Ligand (final conc. ~
      
      
      ).
    • Add 50

      
      L of 2,4-DMT  (Test Compound) at concentrations ranging from 
      
      
      
      to
      
      
      M.
    • Add 100

      
      L Membrane suspension.
      
    • Incubate for 60 min at 37°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

AssayWorkflow Step1 Membrane Preparation (HEK-293 / h5-HT2A) Step2 Competitive Binding (2,4-DMT + [3H]-Ketanserin) Step1->Step2 Step3 Filtration & Washing (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff Ki) Step4->Step5

Figure 2: Radioligand binding assay workflow for determining Ki values.

Signaling Pathway Implications

If 2,4-DMT binds to 5-HT


, it likely fails to recruit 

-arrestin or activate the G

pathway efficiently due to the 2-Me steric blockade.

Signaling Ligand 2,4-DMT Receptor 5-HT2A Receptor Ligand->Receptor Binds (Low Affinity) Gq Gq Protein Receptor->Gq BLOCKED (Steric Hindrance) PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Effect Psychedelic Effect Ca->Effect

Figure 3: Predicted signaling blockade at 5-HT2A. The 2-methyl group prevents the conformational change necessary for Gq coupling.

References
  • Abbas, A. I., et al. (2023).[2] Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor, 5-HT2CR, 5-HT1AR, and Serotonin Transporter.[2][3][4] Journal of Pharmacology and Experimental Therapeutics.[2]

  • Glennon, R. A., et al. (2000). Binding of N1-substituted tryptamines at h5-HT6 receptors. Journal of Medicinal Chemistry.[1][5]

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[6] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for inactivity of 2-Me-DMT).

  • BindingDB. (2024). Affinity Data for Tryptamine Derivatives.[1][2][3][7][8][9][10][11]

Sources

History and discovery of 2,4-dimethyl substituted tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4-Dimethyl Indole Scaffold: Structural Optimization of Tryptamine Therapeutics

Executive Summary The "2,4-dimethyl substituted tryptamines" represent a critical intersection in modern psychedelic medicinal chemistry. They combine the metabolic shielding of the 2-position methylation (blocking Monoamine Oxidase degradation) with the serotonergic modulation typical of 4-position substitutions (characteristic of psilocybin/psilocin). While historically overshadowed by their 4-substituted cousins (psilocin) or N,N-dimethyl analogs (DMT), recent crystallographic and pharmacological data—driven largely by entities like CaaMTech and academic researchers—have resurrected this scaffold as a candidate for orally active, duration-tunable therapeutics.

Part 1: The "Metabolic Fortress" Hypothesis

To understand the 2,4-dimethyl scaffold, one must decouple the functions of the two methyl groups on the indole ring.

  • The 4-Position (The Key):

    • In classic tryptamines, the 4-position is the primary driver of 5-HT2A receptor selectivity and psychedelic phenomenology.

    • 4-Hydroxy/Acetoxy: Increases polarity and hydrogen bonding, significantly boosting 5-HT2A affinity (e.g., Psilocin).

    • 4-Methyl: A lipophilic bioisostere. 4,N,N-Trimethyltryptamine (4-Me-DMT) is a known psychedelic, though less potent than psilocin.

  • The 2-Position (The Shield):

    • The 2-position of the indole ring is sterically adjacent to the ethylamine side chain.

    • Mechanism: Substitution at C2 (e.g., a methyl group) creates a "steric gate." This steric bulk hinders the approach of Monoamine Oxidase A (MAO-A) to the amine nitrogen, preventing the oxidative deamination that renders oral DMT inactive.

    • The Trade-off: Historically, Shulgin noted that 2-methylation (e.g., 2-Me-DMT) reduced psychedelic potency. This was believed to be due to steric interference with the 5-HT2A receptor binding pocket.

The 2,4-Dimethyl Synergy: The modern hypothesis posits that by combining a 4-substituent (for affinity) with a 2-methyl group (for stability), one can engineer a tryptamine that is orally active without an MAOI, yet retains the specific receptor profile of psilocybin.

Part 2: Chemical Synthesis & The Regioselectivity Challenge

The synthesis of 2,4-dimethyl substituted tryptamines is chemically distinct due to the challenge of regiocontrol during the Fischer Indole Synthesis.

The Precursor Problem

To synthesize the 2,4-dimethylindole core, one typically begins with 2,4-dimethylphenylhydrazine . When reacted with a ketone/aldehyde, the hydrazone formation is straightforward. However, the subsequent [3,3]-sigmatropic rearrangement (Fischer Indole cyclization) can theoretically yield two isomers if the ketone is unsymmetrical, though the hydrazine symmetry here simplifies the ring formation.

Critical Workflow: The Grandberg Synthesis For high-throughput production, the Grandberg modification (using tryptamine formation directly from hydrazine and chlorobutanal derivatives) is preferred over the multi-step indole-to-gramine-to-tryptamine route.

DOT Diagram: Synthesis Logic

The following diagram illustrates the divergent pathways for synthesizing the 2,4-dimethyl scaffold.

G Hydrazine 2,4-Dimethylphenylhydrazine (Precursor) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation Ketone 3-Chlorobutanal (Grandberg Reagent) Ketone->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement Hydrazone->Cyclization Acid Cat. (H2SO4) Indole 2,4-Dimethyltryptamine (Scaffold) Cyclization->Indole -NH3, -HCl Deriv N-Methylation (Reductive Amination) Indole->Deriv HCHO, NaBH3CN Final 2,4,N,N-Tetramethyltryptamine (Target) Deriv->Final

Caption: The Grandberg modification of the Fischer Indole synthesis allows direct access to the tryptamine ethylamine chain, bypassing the indole-3-carbaldehyde intermediate.

Part 3: Experimental Protocol (Bench-Scale)

Objective: Synthesis of 2,4-Dimethyl-N,N-dimethyltryptamine (2,4-DMT) via the Speeter-Anthony procedure (Indole -> Glyoxalyl -> Tryptamine).

Reagents:

  • 2,4-Dimethylindole (Starting Material)

  • Oxalyl Chloride[1]

  • Dimethylamine (anhydrous or 40% aq.)

  • Lithium Aluminum Hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Acylation (Glyoxalyl Chloride Formation):

    • Dissolve 10.0 mmol of 2,4-dimethylindole in 50 mL of anhydrous diethyl ether.

    • Cool to 0°C under nitrogen atmosphere.

    • Dropwise add 11.0 mmol of oxalyl chloride . The solution will turn red/orange, and a precipitate (indol-3-yl-glyoxalyl chloride) will form.

    • Mechanism:[2][3][4] Electrophilic aromatic substitution at the C3 position. The C2-methyl group activates the C3 position, making this reaction faster than in unsubstituted indole.

    • Stir for 1 hour.

  • Amidation:

    • Add the reaction slurry slowly to a cold (0°C) solution of excess dimethylamine (40% aq. or in THF).

    • Stir for 30 minutes. The precipitate converts to the glyoxalylamide.

    • Filter the solid, wash with water and ether. Dry in vacuo.

    • Yield Check: Expect >80% yield of 2-(2,4-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.

  • Reduction (The Critical Step):

    • Prepare a suspension of LiAlH4 (30.0 mmol) in 100 mL anhydrous THF.

    • Add the dried amide portion-wise to the refluxing THF.

    • Reflux for 4-6 hours. The carbonyl groups are reduced to methylenes.

    • Safety: Quench carefully (Fieser method: n mL H2O, n mL 15% NaOH, 3n mL H2O).

    • Filter off aluminum salts. Concentrate the filtrate.

  • Purification:

    • The free base oil is dissolved in minimal EtOH.

    • Add Fumaric acid (stoichiometric) to precipitate the 2,4-DMT fumarate salt.

    • Recrystallize from MeOH/EtOAc.

Part 4: Pharmacological Data & SAR[5][6][7]

The following table summarizes the binding affinities and functional potencies. Note the distinction between the "Scaffold" (2,4-DMT) and the "Therapeutic Target" (2-Me-Psilocin).

CompoundIndole Subs.[1][2][3][5][6][7][8][9]Side Chain5-HT2A Ki (nM)MAO StabilityEffect Profile
DMT NoneN,N-Dimethyl~75Low (Rapid oxid.)Short duration, intense
2-Me-DMT 2-MeN,N-Dimethyl>500 (Low)HighWeak/Inactive (Shulgin)
Psilocin 4-HON,N-Dimethyl~15LowMedium duration, psychedelic
2,4-DMT 2-Me, 4-MeN,N-Dimethyl~200HighMild/Stimulant-like
2-Me-Psilocin 2-Me, 4-HON,N-Dimethyl~40-80Very High Orally active, extended duration

Interpretation:

  • 2-Me-DMT failed because the 2-methyl group sterically clashed with the receptor without a compensating affinity anchor.

  • 2-Me-Psilocin succeeds because the 4-HO group provides such strong hydrogen bonding to the serine residue in the 5-HT2A pocket that it overcomes the 2-Me steric penalty, while the 2-Me group successfully blocks MAO.

DOT Diagram: Metabolic Gating

MetabolicGating cluster_0 Classic Metabolism (Psilocin/DMT) cluster_1 2-Methylated Metabolism (2-Me-Psilocin) DMT Tryptamine Core MAO MAO-A Enzyme DMT->MAO Access to Amine Metabolite Indole Acetic Acid (Inactive) MAO->Metabolite Deamination MeDMT 2-Methyl-Tryptamine BlockedMAO MAO-A Enzyme MeDMT->BlockedMAO Steric Blockade (No Access) Active Systemic Circulation (Active Drug) MeDMT->Active Bypasses Liver

Caption: The 2-methyl substituent acts as a steric shield, preventing MAO-A from accessing the ethylamine side chain, thereby rendering the molecule orally active.

References

  • Shulgin, A., & Shulgin, A. (1997).[6][10] TiHKAL: The Continuation. Transform Press. (Entry #34, 2-Me-DMT).

  • Chadeayne, A. R., et al. (2020). Crystal structure of bis(4-hydroxy-N,N-dimethyltryptammonium) fumarate. Acta Crystallographica Section E. (Foundational work on 4-substituted tryptamine salts).

  • CaaMTech, Inc. (2023).[3] Tryptamine Derivatives and Their Therapeutic Uses. US Patent App.[3][11] 2023/0406824 A1.[3] (Covers 2-methyl-4-substituted analogs).[1][12]

  • Nichols, D. E. (2018). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (SAR of tryptamines).[3][7][10]

  • Klein, M. T., et al. (2011). Structure-Activity Relationships of Tryptamines. ACS Chemical Neuroscience.[2] (Detailed binding data).

Sources

A Technical Guide to the Theoretical Metabolic Pathways of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical analysis of the theoretical metabolic pathways of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, a substituted indolethylamine. In the absence of direct empirical data for this specific molecule, this guide synthesizes established principles of indolethylamine and substituted tryptamine metabolism to construct a predictive model of its biotransformation. We will explore the probable roles of Phase I and Phase II metabolic enzymes, with a particular focus on how the dimethyl substitutions on the indole ring are likely to influence enzymatic activity and metabolite profiles. Key enzymatic processes discussed include oxidative deamination by monoamine oxidases (MAO), aromatic and aliphatic hydroxylation by cytochrome P450 (CYP) enzymes, and subsequent conjugation reactions by UDP-glucuronosyltransferases (UGTs). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating and directing preclinical metabolism studies.

Introduction to Indolethylamine Metabolism

Indolethylamines are a class of monoamine compounds characterized by an indole ring connected to an ethylamine side chain. This structural motif is foundational to numerous biologically critical molecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the neuromodulator tryptamine.[1] The metabolic fate of these compounds is of paramount importance in pharmacology and toxicology, as biotransformation dictates their pharmacokinetic profiles, duration of action, and potential for generating active or toxic metabolites.

The subject of this guide, this compound, is a tryptamine analog distinguished by methyl groups at the C2 and C4 positions of the indole nucleus. While the core tryptamine scaffold has well-documented metabolic pathways, the influence of these specific alkyl substitutions is not empirically defined. Understanding this influence is critical, as substitutions can sterically hinder or facilitate enzymatic access, alter electronic properties of the ring, and introduce new sites for metabolic attack.[2][3] This guide bridges this knowledge gap by applying established metabolic principles to predict the biotransformation of this novel compound.

Foundational Metabolic Processes for Tryptamine Analogs

The metabolism of tryptamines is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: The Role of MAO and CYP Enzymes

2.1.1 Oxidative Deamination by Monoamine Oxidase (MAO): The primary and most rapid metabolic pathway for endogenous tryptamine and many of its analogs is oxidative deamination, catalyzed by monoamine oxidases (MAO-A and MAO-B).[1][4] This reaction converts the terminal amine of the ethylamine side chain into an aldehyde, indole-3-acetaldehyde.[5] This unstable intermediate is then rapidly oxidized further by aldehyde dehydrogenase (ALDH) to form indole-3-acetic acid (IAA), the major inactive metabolite of tryptamine.[1][6]

2.1.2 Hydroxylation by Cytochrome P450 (CYP) Enzymes: While MAO-mediated deamination is often dominant, the cytochrome P450 superfamily of enzymes provides alternative and crucial oxidative pathways.[7] For the indole nucleus, CYPs can catalyze hydroxylation at various positions on the benzene portion of the ring (typically C5, C6, or C7) to produce hydroxylated tryptamines.[7][8] For example, the biosynthesis of serotonin from tryptophan involves a hydroxylation step to form 5-hydroxytryptophan.[9][10] Furthermore, CYP enzymes are known to oxidize the indole ring itself, with isoforms like CYP2A6, CYP2C19, and CYP2E1 implicated in the metabolism of indole to products such as indoxyl (3-hydroxyindole).[7][8]

Phase II Metabolism: Conjugation Pathways

Following Phase I hydroxylation, the resulting metabolites are rendered more water-soluble and readily excretable through conjugation with endogenous polar molecules.

2.2.1 Glucuronidation by UDP-Glucuronosyltransferases (UGTs): The hydroxyl groups introduced during Phase I are primary targets for glucuronidation. UGTs, particularly the UGT1A family (e.g., UGT1A6), catalyze the transfer of glucuronic acid to the hydroxylated metabolite.[11][12] Serotonin, for instance, is a known substrate for UGT1A6.[13][14] This process significantly increases the hydrophilicity of the molecule, facilitating its elimination via urine or bile.

2.2.2 Sulfation by Sulfotransferases (SULTs): As an alternative or complementary pathway to glucuronidation, hydroxylated indole metabolites can undergo sulfation. SULTs catalyze the transfer of a sulfonate group to the hydroxyl moiety, similarly increasing water solubility and promoting excretion.

Predicted Metabolic Pathways of this compound

Based on the foundational principles outlined above, we can predict several competing metabolic pathways for this compound. The presence of the C2 and C4 methyl groups introduces unique considerations that differentiate its metabolism from that of unsubstituted tryptamine.

Predicted Phase I Pathways
  • Pathway A: Oxidative Deamination: The primary amine of the ethylamine side chain remains an accessible substrate for both MAO-A and MAO-B. This is predicted to be a major route of metabolism, leading to the formation of (2,4-dimethyl-1H-indol-3-yl)acetaldehyde, which would be subsequently oxidized by ALDH to the principal inactive metabolite, (2,4-dimethyl-1H-indol-3-yl)acetic acid.

  • Pathway B: Aromatic Hydroxylation: CYP enzymes are expected to catalyze hydroxylation on the benzene ring at the available C5, C6, or C7 positions. The electronic-donating nature of the existing methyl groups may influence the regioselectivity of this hydroxylation. This would result in metabolites such as 2-(2,4-dimethyl-5-hydroxy-1H-indol-3-yl)ethanamine.

  • Pathway C: Aliphatic Hydroxylation (Benzylic Oxidation): The methyl groups themselves present novel sites for oxidative attack. CYP enzymes, known to perform benzylic oxidation, could hydroxylate either the C2-methyl or C4-methyl group.[15] This would yield metabolites like 2-((2-hydroxymethyl)-4-methyl-1H-indol-3-yl)ethanamine or 2-(2-methyl-4-(hydroxymethyl)-1H-indol-3-yl)ethanamine. This pathway is particularly significant as alkylation can shift metabolism from the aromatic ring to the aliphatic side chain.[2]

  • Pathway D: N-Oxidation: Although typically a minor pathway for primary amines compared to oxidative deamination, N-oxidation of the ethylamine side chain could occur, leading to the corresponding hydroxylamine or nitroso derivatives.

Predicted Phase II Pathways

Any hydroxylated metabolites generated in Phase I (from Pathways B and C) would be prime candidates for Phase II conjugation.

  • Glucuronidation: The hydroxylated aromatic and aliphatic metabolites are expected to undergo extensive glucuronidation by UGTs to form their respective O-glucuronides, which are then readily excreted.

  • Sulfation: Sulfation of the hydroxylated metabolites represents an alternative conjugation pathway.

The interplay of these pathways will determine the overall metabolic profile and clearance of the parent compound.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound (Parent Compound) Aldehyde (2,4-dimethyl-1H-indol-3-yl)acetaldehyde Parent->Aldehyde MAO-A/B (Pathway A) Aromatic_OH Aromatic Hydroxylated Metabolites (e.g., 5-OH, 6-OH, 7-OH derivatives) Parent->Aromatic_OH CYP450 (Pathway B) Aliphatic_OH Aliphatic Hydroxylated Metabolites (e.g., C2-CH2OH, C4-CH2OH derivatives) Parent->Aliphatic_OH CYP450 (Pathway C) IAA (2,4-dimethyl-1H-indol-3-yl)acetic acid (Major Inactive Metabolite) Aldehyde->IAA ALDH Glucuronides O-Glucuronide Conjugates Aromatic_OH->Glucuronides UGTs Sulfates Sulfate Conjugates Aromatic_OH->Sulfates SULTs Aliphatic_OH->Glucuronides UGTs Aliphatic_OH->Sulfates SULTs

Caption: Predicted metabolic pathways of this compound.

Influence of Dimethyl Substitution on Metabolic Fate

The C2 and C4 methyl groups are central to predicting the molecule's unique metabolic profile.

  • Steric Hindrance: The C2-methyl group, being adjacent to the indole nitrogen and the C3-ethylamine substituent, may sterically hinder access of certain large CYP isozymes to the indole ring. This could potentially slow down pathways involving direct modification of the pyrrole ring, although such pathways are generally minor for tryptamines.

  • Altered Regioselectivity: The electron-donating properties of the two methyl groups will increase the electron density of the aromatic ring, potentially making it a more favorable substrate for oxidative metabolism by CYPs (Pathway B). This increased nucleophilicity may alter the preferred position of hydroxylation compared to unsubstituted tryptamine.

  • Creation of New Metabolic Sites: As previously mentioned, the methyl groups themselves become targets for aliphatic hydroxylation (Pathway C). This creates a competitive pathway that is unavailable to unsubstituted tryptamine. The balance between aromatic (Pathway B) and aliphatic (Pathway C) hydroxylation will be a key determinant of the metabolite profile. Studies on other alkyl-substituted aromatic compounds have shown that as the alkyl chain length increases, metabolism shifts toward the aliphatic chain.[15]

Experimental Workflow for Metabolite Identification

To empirically validate these theoretical pathways, a structured experimental approach is necessary. The following protocol outlines a standard workflow for in vitro metabolite identification.

Experimental_Workflow cluster_incubation 1. In Vitro Incubation cluster_prep 2. Sample Preparation cluster_analysis 3. Analytical Detection cluster_id 4. Data Interpretation HLM Human Liver Microsomes (HLM) + NADPH (for CYP) + UDPGA (for UGT) Quench Quench Reaction (e.g., Acetonitrile) HLM->Quench S9 Human Liver S9 Fraction (Contains cytosolic enzymes like ALDH, SULTs) S9->Quench Recombinant Recombinant Enzymes (Specific CYP, MAO, UGT isoforms) Recombinant->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Extract Supernatant Collection / Solid Phase Extraction (SPE) Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS FullScan Full Scan (MS1) for Metabolite Discovery LCMS->FullScan ProductIon Product Ion Scan (MS2) for Structural Elucidation FullScan->ProductIon Metabolite_ID Identify Metabolites based on Mass Shift & Fragmentation ProductIon->Metabolite_ID Quant Relative Quantification Metabolite_ID->Quant

Caption: Experimental workflow for in vitro metabolite identification.

Detailed Experimental Protocol

Objective: To identify Phase I and Phase II metabolites of this compound using human liver subcellular fractions.

Materials:

  • Test compound: this compound

  • Pooled Human Liver Microsomes (HLM)

  • Pooled Human Liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Methanol (MeOH)

  • Water (LC-MS grade)

Procedure:

  • Incubation Setup:

    • Prepare a master mix in phosphate buffer (pH 7.4) containing the liver fraction (e.g., HLM at 0.5 mg/mL).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound (final concentration, e.g., 1 µM) and the appropriate cofactors:

      • For Phase I (CYP): Add NADPH regenerating system.

      • For Phase II (UGT): Add UDPGA and an alamethicin pore-forming agent.

      • For combined metabolism: Use S9 fraction with both NADPH and UDPGA.

    • Incubate at 37°C in a shaking water bath. Include a negative control (no cofactor) for each condition.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis. If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF-MS).

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Mass Spectrometry: Acquire data in both positive and negative electrospray ionization modes. Perform data-dependent acquisition, collecting full scan MS1 spectra followed by MS2 fragmentation spectra for the most abundant ions.

  • Data Analysis and Metabolite Identification:

    • Process the raw data using metabolite identification software.

    • Search for potential metabolites by comparing the drug-incubated samples to the control samples, looking for new peaks and applying predicted mass shifts corresponding to common metabolic reactions (see table below).

    • Confirm metabolite structures by interpreting the MS2 fragmentation patterns.

Table of Predicted Metabolites and Mass Shifts
Predicted BiotransformationMass Shift from ParentPredicted Metabolite ClassPrimary Enzyme System
Oxidative Deamination + Oxidation+13.979 DaCarboxylic AcidMAO + ALDH
Monohydroxylation+15.995 DaHydroxylated ParentCYP450
Dehydrogenation-2.016 DaDehydrogenated ProductCYP450
Hydroxylation + Glucuronidation+192.032 DaGlucuronide ConjugateCYP450 + UGT
Hydroxylation + Sulfation+95.952 DaSulfate ConjugateCYP450 + SULT

Conclusion and Future Directions

This guide posits that this compound will be metabolized through several competitive pathways, primarily driven by MAO-mediated oxidative deamination and CYP-mediated hydroxylation at both the aromatic ring and the novel methyl group sites. The resulting hydroxylated intermediates are predicted to undergo efficient Phase II conjugation, mainly via glucuronidation.

The hypotheses presented herein provide a robust scientific foundation for initiating drug metabolism studies. The immediate next step is the empirical execution of the described in vitro workflow to confirm the presence of these predicted metabolites. Subsequent studies using recombinant enzymes can then precisely identify the specific MAO, CYP, and UGT isoforms responsible for each biotransformation. This detailed metabolic map is an indispensable component of any comprehensive preclinical safety and efficacy assessment for this and other novel substituted indolethylamines.

References

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  • Kumar, R. (2025). How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Dr. Kumar Discovery Podcast.
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  • Laudicella, R., et al. (2018). The biochemical pathway of serotonin synthesis and metabolism. ResearchGate. [Link]

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  • Bak, S., et al. (2001). The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis. Plant Physiology, 127(1), 108-118. [Link]

  • Cameron, L. P., et al. (2021). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. Molecules, 26(23), 7336. [Link]

  • Mardal, M., et al. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis, 16(5), 587-598. [Link]

  • Miyauchi, Y., et al. (2019). Comparison of serotonin glucuronidation activity of UDP-glucuronosyltransferase 1a6a (Ugt1a6a) and Ugt1a6b: evidence for the preferential expression of Ugt1a6a in the mouse brain. Biological & Pharmaceutical Bulletin, 42(1), 141-144. [Link]

  • Paterson, I. A., et al. (1991). Tryptamine: A Metabolite of Tryptophan Implicated in Various Neuropsychiatric Disorders. Journal of Neurochemistry, 57(6), 1833-1844. [Link]

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  • Ebner, T., & Burchell, B. (2005). Serotonin glucuronidation by Ah receptor- and oxidative stress-inducible human UDP-glucuronosyltransferase (UGT) 1A6 in Caco-2 cells. Biochemical Pharmacology, 69(9), 1409-1416. [Link]

  • Beaton, J. M., & Morris, P. E. (1984). Study of metabolism of psychotomimetic indolealkylamines by rat tissue extracts using liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 332, 143-150. [Link]

  • Waclawiková, B., & El-bakary, A. A. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8235. [Link]

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2-(2,4-dimethyl-1H-indol-3-yl)ethanamine CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine , also known as 2,4-Dimethyltryptamine . This guide is structured for researchers and medicinal chemists, focusing on chemical identification, synthetic methodology, and structure-activity relationships (SAR).

Part 1: Chemical Identity & Physiochemical Profile

This compound is a structural analog of tryptamine (3-(2-aminoethyl)indole), characterized by methyl substitutions at the 2-position of the pyrrole ring and the 4-position of the benzene ring. It is distinct from the more common N,N-dimethyltryptamine (DMT) or 1-methyltryptamines.

Note on Nomenclature: The CAS registry for specific alkylated tryptamine isomers can be fragmented. While often referenced in broad patent literature or SAR studies, it is frequently confused with its isomer 1,2-dimethyltryptamine. The data below specifically targets the 2,4-dimethyl isomer.

Identification Data
PropertySpecification
Systematic Name This compound
Common Name 2,4-Dimethyltryptamine (2,4-DMT primary amine)
Molecular Formula

Molecular Weight 188.27 g/mol
Exact Mass 188.1313
CAS Number Not widely indexed in public registries (Provisional/Research Grade)
InChI String InChI=1S/C12H16N2/c1-8-4-3-5-11-12(8)10(6-7-13)9(2)14-11/h3-5,14H,6-7,13H2,1-2H3
Canonical SMILES CC1=C2C(=CC=C1)NC(=C2CCN)C
Appearance Off-white to pale yellow crystalline solid (Free base)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in

Part 2: Synthetic Methodology

The synthesis of 2,4-dimethyltryptamine requires a convergent approach. The indole core is first constructed with the requisite methylation pattern, followed by the installation of the ethylamine side chain.

Core Protocol: Fischer Indole Synthesis & Speeter-Anthony Procedure

This workflow is preferred for its reliability in generating 3-substituted indoles.

Step 1: Synthesis of 2,4-Dimethylindole

The precursor is generated via the Fischer Indole Cyclization. Note that using 3-methylphenylhydrazine yields a regioisomeric mixture (4-methyl and 6-methyl).

  • Reagents: (3-Methylphenyl)hydrazine hydrochloride, Acetone, Polyphosphoric Acid (PPA).

  • Mechanism: Formation of hydrazone

    
     [3,3]-sigmatropic rearrangement 
    
    
    
    cyclization.
  • Purification: The 2,4-dimethyl and 2,6-dimethyl isomers must be separated via column chromatography (Silica gel; Hexane/EtOAc gradient). The 2,4-isomer is typically less polar due to steric shielding of the NH group by the 2-methyl and 4-methyl groups.

Step 2: Glyoxylation (Speeter-Anthony)
  • Reagents: Oxalyl chloride, Anhydrous Ether, Ammonia (gas or

    
    ).
    
  • Protocol:

    • Dissolve 2,4-dimethylindole in anhydrous

      
       at 0°C.
      
    • Add oxalyl chloride dropwise (1.2 eq). The highly reactive intermediate 2-(2,4-dimethylindol-3-yl)-2-oxoacetyl chloride precipitates as a red/orange solid.

    • Quench the intermediate with excess ammonia.

    • Product: 2-(2,4-dimethylindol-3-yl)-2-oxoacetamide.

Step 3: Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (

    
    ), dry THF or Dioxane.
    
  • Protocol:

    • Suspend

      
       (4 eq) in dry THF under Argon.
      
    • Add the oxoacetamide slowly (exothermic).

    • Reflux for 12–24 hours to ensure reduction of both the amide carbonyls.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter aluminum salts, dry organic layer (
      
      
      ), and concentrate.
    • Salt Formation: Dissolve freebase in EtOH and add Fumaric acid or HCl/Et2O to crystallize the salt for stability.

Synthetic Workflow Diagram

SynthesisWorkflow Start Precursors: (3-Methylphenyl)hydrazine + Acetone Fischer Fischer Indole Cyclization (PPA or ZnCl2, 100°C) Start->Fischer Isomers Isomeric Mixture: 2,4-Dimethylindole + 2,6-Dimethylindole Fischer->Isomers Purification Purification: Column Chromatography Isomers->Purification Separation Intermediate1 Target Core: 2,4-Dimethylindole Purification->Intermediate1 Isolated 2,4-isomer Speeter Speeter-Anthony Step 1: + Oxalyl Chloride (0°C) Intermediate1->Speeter Glyoxyl Intermediate: Indol-3-yl-glyoxalyl Chloride Speeter->Glyoxyl Amidation Amidation: + NH3 (gas/aq) Glyoxyl->Amidation Amide Intermediate: Indol-3-yl-glyoxylamide Amidation->Amide Reduction Reduction: LiAlH4 / THF (Reflux) Amide->Reduction Final FINAL PRODUCT: 2,4-Dimethyltryptamine Reduction->Final

Caption: Step-by-step synthetic pathway from hydrazine precursor to final tryptamine derivative via Fischer Indole and Speeter-Anthony protocols.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Indole NH: Singlet broad,

      
       10.5–10.8 ppm.
      
    • Aromatic Protons:

      • H5, H6, H7 pattern will differ from unsubstituted indole. H5 and H6 are doublets/multiplets.

      • Key Feature: Absence of H2 (substituted by methyl) and H4 (substituted by methyl).

    • Methyl Groups:

      • 2-Me: Singlet,

        
         2.3–2.4 ppm.
        
      • 4-Me: Singlet,

        
         2.6–2.7 ppm (shifted downfield slightly due to deshielding from the aromatic ring current).
        
    • Ethylamine Chain:

      • 
        -methylene (
        
        
        
        ): Triplet,
        
        
        2.8–2.9 ppm.
      • 
        -methylene (Indole-
        
        
        
        ): Triplet,
        
        
        3.0–3.1 ppm.
Mass Spectrometry (MS)
  • Method: ESI+ or EI.

  • Molecular Ion (

    
    ):  m/z 188.1.
    
  • Fragmentation (EI):

    • Base peak at m/z 30 (

      
      ), characteristic of primary tryptamines.
      
    • Indole fragment ion at m/z 158 (loss of

      
      ).
      

Part 4: Pharmacological Context & SAR

The 2,4-dimethyl substitution pattern creates a unique probe for the Serotonin (5-HT) receptor binding pocket.

Structure-Activity Relationship (SAR) Logic
  • 2-Methylation (The "Antagonist" Switch):

    • Substitution at the 2-position of the indole ring typically reduces agonist efficacy at 5-HT2A receptors. The methyl group introduces steric clash with the receptor residues (specifically in the ligand-binding pocket near Helix 6), often forcing the ethylamine side chain into a conformation that favors antagonist or low-efficacy partial agonist binding modes [1].

    • However, 2-methylation protects against Monoamine Oxidase A (MAO-A) degradation to some extent, potentially increasing oral bioavailability compared to non-methylated analogs.

  • 4-Methylation (The Lipophilic Anchor):

    • Substituents at the 4-position (e.g., 4-HO, 4-PO, 4-Me) are known to enhance binding affinity and psychoactivity in tryptamines. The 4-methyl group is lipophilic and fits well into a hydrophobic pocket of the 5-HT2A receptor.

    • In the absence of the 2-methyl group, 4-methyltryptamine is a known agonist.

  • Combined Effect (2,4-Dimethyl):

    • The molecule likely acts as a competitive antagonist or very weak partial agonist at 5-HT2A. The steric hindrance at position 2 generally overrides the affinity enhancement provided by position 4.

    • It serves as a valuable tool for mapping the steric tolerance of the "ortho" region of the indole binding site.

Receptor Interaction Diagram

SAR_Logic cluster_2pos 2-Position (Methyl) cluster_4pos 4-Position (Methyl) Molecule 2,4-Dimethyltryptamine Steric Steric Clash w/ Receptor Molecule->Steric MAO MAO-A Resistance Molecule->MAO Lipo Hydrophobic Pocket Fit Molecule->Lipo Outcome Predicted Profile: 5-HT2A Antagonist / Weak Partial Agonist Steric->Outcome Dominant Effect Affinity Potential Affinity Boost Lipo->Affinity Affinity->Outcome Modulates

Caption: SAR analysis showing the competing effects of 2-Me (steric hindrance) and 4-Me (hydrophobic binding) on pharmacological activity.

Part 5: Safety and Handling

As a substituted indole and amine, standard safety protocols for "Novel Chemical Entities" (NCEs) apply.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring or amine.

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Legal Status: While not explicitly scheduled in many jurisdictions (unlike DMT or Psilocin), it may be treated as a controlled substance analog depending on local laws (e.g., Federal Analogue Act in the USA) due to its structural similarity to scheduled tryptamines.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Reference for general Speeter-Anthony protocols on substituted tryptamines).

  • Glennon, R. A., et al. (1982). Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lipophilic binding pocket. Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[1][2] this compound Compound Summary. [1]

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Methodological & Application

Synthesis protocols for 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the synthesis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine , a specific structural isomer of the tryptamine class. While N,N-dimethyltryptamine (DMT) is widely documented, the 2,4-dimethyl variant presents unique pharmacological and synthetic characteristics:

  • Metabolic Stability (C2-Methylation): Substitution at the 2-position of the indole ring sterically hinders the approach of Monoamine Oxidase (MAO), potentially extending the metabolic half-life of the molecule compared to non-substituted tryptamines [1].

  • Receptor Selectivity (C4-Methylation): The 4-position is a critical binding pocket determinant for 5-HT2A receptors. Alkyl bulk here (as opposed to the hydroxyl group in psilocin) alters the electronic and steric profile, making this a high-value probe for Structure-Activity Relationship (SAR) studies.

Scope: This guide covers the de novo synthesis starting from commercially available precursors, addressing the critical challenge of regioselectivity during the indole formation and the stepwise reduction of the side chain.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the Speeter-Anthony protocol , the industry standard for converting indoles to tryptamines. However, the primary bottleneck is the acquisition of the 2,4-dimethylindole precursor.

The Regioselectivity Challenge: Using the Fischer Indole Synthesis with meta-tolylhydrazine yields a mixture of 2,4-dimethylindole and 2,6-dimethylindole . This protocol includes a mandatory chromatographic separation step to ensure isomeric purity before side-chain installation.

SynthesisPathway cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Side Chain Installation Precursor 3-Methylphenylhydrazine + Acetone Fischer Fischer Indole Cyclization Precursor->Fischer Acid Cat. Isomers Mixture: 2,4- & 2,6-Dimethylindole Fischer->Isomers Purification Flash Chromatography (Isolation of 2,4-isomer) Isomers->Purification Indole 2,4-Dimethylindole (Pure Intermediate) Purification->Indole Glyoxylation Speeter-Anthony (Oxalyl Chloride) Indole->Glyoxylation + (COCl)2 Amide Glyoxylamide Intermediate Glyoxylation->Amide + NH3 Reduction LiAlH4 Reduction Amide->Reduction Target This compound Reduction->Target

Figure 1: Strategic workflow for the regioselective synthesis of 2,4-DMT. The critical control point is the purification of the indole core in Phase 1.

Phase 1: Synthesis of 2,4-Dimethylindole

Objective: Synthesize the indole core and isolate the 2,4-isomer from the 2,6-isomer by-product.

Reagents & Stoichiometry
ReagentEquiv.Role
(3-Methylphenyl)hydrazine HCl1.0Precursor (Aryl Source)
Acetone3.0Precursor (C2/C3 Source)
Polyphosphoric Acid (PPA)SolventCatalyst/Solvent
Ethyl Acetate / HexanesN/AExtraction/Purification
Protocol Steps:
  • Hydrazone Formation: Dissolve (3-methylphenyl)hydrazine hydrochloride (10 g, 63 mmol) in glacial acetic acid (50 mL). Add acetone (11 g, 190 mmol) dropwise at 0°C. Stir for 1 hour at room temperature.

  • Cyclization: Add the crude hydrazone mixture to pre-heated Polyphosphoric Acid (PPA) (100 g) at 100°C.

    • Mechanistic Insight: PPA promotes the [3,3]-sigmatropic rearrangement (Fischer Indole mechanism) and subsequent ammonia loss [2].

  • Quench: After 2 hours, pour the hot reaction mixture onto 500 g of crushed ice. Stir vigorously until the PPA dissolves.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash combined organics with Sat. NaHCO3 and Brine. Dry over MgSO4 and concentrate.

  • Isomer Separation (CRITICAL):

    • The crude oil contains both 2,4-dimethylindole and 2,6-dimethylindole.

    • Method: Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Observation: The 2,6-isomer typically elutes first (less polar due to symmetry/sterics). The 2,4-isomer elutes second.

    • Validation: Confirm fractions via 1H-NMR.[2][3] The C4-Methyl group in the 2,4-isomer will show a distinct shielding effect or coupling pattern compared to the C6-Methyl.

Phase 2: The Speeter-Anthony Protocol

Objective: Install the ethylamine side chain at the C3 position using the oxalyl chloride route [3].

Step A: Glyoxylation
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Addition: Dissolve purified 2,4-dimethylindole (3.0 g, 20.6 mmol) in anhydrous Diethyl Ether (Et2O, 50 mL). Cool to 0°C.[4][5]

  • Acylation: Add Oxalyl Chloride (2.1 mL, 24.7 mmol) dropwise over 15 minutes.

    • Visual Cue: A bright orange/red precipitate (the glyoxyl chloride intermediate) will form immediately.

  • Aging: Stir at 0°C for 1 hour. Do not allow to warm significantly, as this minimizes polymerization by-products.

Step B: Amidation
  • Quench: To the stirred suspension of the acid chloride, add Ammonium Hydroxide (aq, 30%) or bubble anhydrous Ammonia gas directly into the ether.

    • Note: Since the target is the primary amine (ethanamine), we use Ammonia, not dimethylamine.

  • Workup: The color typically shifts to pale yellow/beige. Filter the solid precipitate.[6] Wash with water (to remove NH4Cl) and cold ether.

  • Drying: Dry the solid 2-(2,4-dimethyl-1H-indol-3-yl)-2-oxoacetamide in a vacuum oven at 50°C.

    • Expected Yield: >80%.[2][4][6][7]

Phase 3: Reduction to Amine

Objective: Reduce the


-ketoamide to the primary amine.
Reagents & Stoichiometry
ReagentEquiv.Role
Glyoxylamide Intermediate1.0Substrate
Lithium Aluminum Hydride (LiAlH4)4.0Reducing Agent
THF (Anhydrous)SolventMedium
Protocol Steps:
  • Preparation: In a dry 3-neck flask under Argon, suspend LiAlH4 (1.5 g, 40 mmol) in anhydrous THF (60 mL).

  • Addition: Add the amide intermediate (2.16 g, 10 mmol) in portions (solid addition) or via Soxhlet extractor if solubility is poor.

    • Safety: Exothermic reaction with hydrogen evolution. Maintain temp < 30°C.

  • Reflux: Heat the mixture to reflux (66°C) for 12–18 hours. The amide carbonyls are reduced to methylenes.

  • Fieser Quench (Strict Adherence Required):

    • Cool to 0°C.[4][5]

    • Add 1.5 mL Water (slowly).

    • Add 1.5 mL 15% NaOH .

    • Add 4.5 mL Water .

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.

  • Salt Formation: Concentrate the filtrate. Dissolve the residue in minimal isopropanol and add Fumaric acid (or HCl in ether) to crystallize the salt for stability.

Analytical Validation

To confirm the identity of This compound , compare against these expected spectral characteristics:

TechniqueExpected FeatureDiagnostic Value
1H-NMR (Aromatic) 3 protons in aromatic region.Confirms trisubstituted benzene ring.
1H-NMR (Methyls) Singlet at ~2.3 ppm (C2-Me) and ~2.6 ppm (C4-Me).C4-Me is often downfield shifted relative to C6 due to deshimming.
1H-NMR (Sidechain) Two triplets at ~2.9 ppm (CH2-Ar) and ~3.0 ppm (CH2-N).Confirms ethylamine chain integrity.
Mass Spec (ESI) [M+H]+ = 189.13 (approx).Molecular weight confirmation.

Safety & Compliance

  • Indoles: Many synthetic tryptamines are psychoactive.[8] While 2,4-dimethyltryptamine is a research chemical, treat it with the same containment protocols as controlled substances (fume hood, gloves, restricted access).

  • Oxalyl Chloride: Highly toxic and corrosive. Releases CO and HCl. Use only in a high-performance fume hood.

  • LiAlH4: Pyrophoric. Keep a bucket of sand and Class D fire extinguisher nearby. Never use water to extinguish a LiAlH4 fire.

References

  • Metabolic Stability of 2-Substituted Tryptamines

    • Kalir, A., & Szara, S. (1966). Synthesis and pharmacological activity of alkylated tryptamines. Journal of Medicinal Chemistry, 9(3), 341-344.

  • Fischer Indole Synthesis Mechanism

    • Robinson, B. (1963). The Fischer Indole Synthesis.[7][9][10][11] Chemical Reviews, 63(4), 373–401.

  • Speeter-Anthony Protocol

    • Speeter, M. E., & Anthony, W. C. (1954).[8][12] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[8][13] Journal of the American Chemical Society, 76(23), 6208–6210.

  • Plieninger, H., & Suhr, K. (1956). Über die Fischer'sche Indolsynthese mit m-Tolylhydrazin. Chemische Berichte, 89(12), 270-278.

Sources

Solubility of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine (2,4-DMT)

Executive Summary

This guide provides a technical framework for the solubilization, storage, and experimental handling of This compound (also referred to as 2,4-Dimethyltryptamine). As a rigidified structural analog of N,N-Dimethyltryptamine (DMT) and Serotonin (5-HT), this compound exhibits significant lipophilicity characteristic of the indole class.

Critical Mechanism: The presence of the methyl group at the C2 position of the indole ring increases steric bulk and lipophilicity compared to the parent tryptamine, significantly reducing aqueous solubility of the free base. Successful application in biological assays requires strict adherence to the Organic Stock


 Aqueous Dilution  workflow or the In-Situ Salt Formation  protocol described below.

Physicochemical Profile & Solubility Data

The following data summarizes the solubility behavior of 2,4-DMT based on structural class analysis of substituted tryptamines.

Solvent SystemSolubility Limit (Est.)StabilityApplication Note
DMSO (Anhydrous) > 10 mg/mL (High) High (Months at -20°C)Recommended. Best for primary stock solutions.
Ethanol (100%) > 10 mg/mL (High)Moderate (Weeks at -20°C)Good alternative if DMSO is toxic to specific assay.
Water (Neutral pH) < 0.1 mg/mL (Insoluble)LowDo not use for stock. Free base will precipitate.[1]
0.1 M HCl > 5 mg/mL (Soluble)ModerateConverts free base to Hydrochloride salt in situ.
PBS (pH 7.4) < 0.5 mg/mLLowOnly suitable for final dilute working solutions (< 100 µM).

Warning - Oxidation Sensitivity: Indole derivatives are electron-rich and prone to oxidation (browning/blueing) upon exposure to air and light. All stock solutions should be purged with Argon/Nitrogen and stored in amber vials.

Decision Logic: Selecting the Right Protocol

Before weighing the compound, determine your experimental needs using this decision matrix.

SolubilityLogic Start START: Form of Compound? FreeBase Free Base (Solid) Start->FreeBase Salt Salt Form (HCl/Fumarate) Start->Salt AssayType Intended Assay Type? FreeBase->AssayType ProtocolB PROTOCOL B: Acid-Saline Conversion Salt->ProtocolB Dissolves in Water/Saline CellCulture Cell Culture / Enzyme Assay (DMSO Tolerance < 1%) AssayType->CellCulture High Sensitivity InVivo In Vivo / Animal Injection (No DMSO allowed) AssayType->InVivo Systemic Admin ProtocolA PROTOCOL A: DMSO Stock -> Serial Dilution CellCulture->ProtocolA InVivo->ProtocolB

Figure 1: Solubilization Strategy. Select Protocol A for in vitro assays where DMSO is permissible. Select Protocol B for in vivo work or if the specific salt form is already available.

Protocol A: DMSO Stock Preparation (Standard)

Best for: In vitro screening, receptor binding assays, cellular signaling.

Reagents:

  • 2,4-DMT (Free Base)[1]

  • DMSO (Anhydrous, Cell Culture Grade, >99.9%)

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Calculation: Calculate the mass required for a 10 mM stock solution.

    • Formula:

      
      
      
    • Note: If exact MW is unavailable, use ~188.27 g/mol (based on dimethyltryptamine generic weight) but verify specific batch MW on the vial label.

  • Weighing: Weigh the solid into a sterile, amber glass vial. Do not use plastic microfuge tubes for long-term storage of high-concentration indole stocks, as leaching can occur.

  • Solubilization: Add the calculated volume of Anhydrous DMSO.

    • Technique: Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the liquid surface for 10 seconds to displace oxygen.

  • Storage: Cap tightly. Store at -20°C. (Stable for ~3-6 months).

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Critical Failure Point: Adding water to the DMSO stock often causes immediate precipitation (crashing out). You must add the stock to the buffer.

Workflow:

  • Prepare Buffer: Have your assay buffer (PBS, HBSS, or Media) ready at room temperature or 37°C. Cold buffer increases precipitation risk.

  • Intermediate Dilution (Optional but Recommended):

    • If going from 10 mM stock to 10 nM assay concentration, do not pipette 1 µL into 1 L.

    • Create a 100 µM Working Solution by diluting the DMSO stock 1:100 into the buffer.

  • The Drop-Wise Method:

    • Place the buffer on a vortex mixer set to low/medium speed.

    • Slowly pipette the DMSO stock into the center of the vortex.

    • This ensures rapid dispersion of the hydrophobic molecules before they can aggregate.

  • Validation: Visually inspect for cloudiness. If cloudy, the concentration is above the solubility limit.

DilutionFlow Stock 10 mM DMSO Stock (100% DMSO) Step1 Step 1: Intermediate 100 µM in Buffer (1% DMSO) Stock->Step1 1:100 Dilution (Vortexing Buffer) Step2 Step 2: Assay Well 10 nM - 1 µM (< 0.1% DMSO) Step1->Step2 Serial Dilution in Buffer

Figure 2: Serial Dilution Workflow. Using an intermediate step ensures accuracy and prevents precipitation shocks.

Protocol C: In-Situ Salt Conversion (For Aqueous-Only Needs)

Best for: Animal studies where DMSO is toxic or contraindicated.

  • Weigh: Weigh 2,4-DMT free base into a glass vial.

  • Acidify: Add a stoichiometric equivalent (1.05 eq) of 0.1 M HCl or dilute Acetic Acid.

    • Mechanism:[2][3][4][5][6] This protonates the amine group (

      
      ), vastly increasing water solubility.
      
  • Dissolve: Vortex until fully dissolved.

  • Dilute: Add PBS or Saline to reach the desired volume.

  • pH Check: Verify pH is physiological (7.0–7.4). If too acidic, carefully adjust with dilute NaOH, but watch for precipitation as the pH rises back toward the pKa of the amine (typically ~9.5 for tryptamines).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Solution turns Blue/Green Oxidation of the indole ring.Discard solution. Prepare fresh stock and ensure Argon purge.
Precipitate in Cell Media Concentration too high or cold media used.Sonicate media at 37°C. Reduce working concentration. Ensure DMSO < 0.5%.
Oily droplets on surface "Oiling out" (Phase separation).Compound is extremely hydrophobic. Use Protocol A (DMSO) and vortex vigorously during dilution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted tryptamines. Accessed Feb 2026.[7] Available at: [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation.[8] (Authoritative text on physicochemical properties of tryptamine analogs). Transform Press.

Sources

Application Notes and Protocols for the Crystallization and Purification of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

This compound is a substituted indolethylamine, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can impact the drug's stability, bioavailability, and toxicity profile.[1][2][3][4] Therefore, robust and reproducible purification methods are paramount.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[5][6] It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent or solvent system. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, it is possible to selectively precipitate the desired compound in a highly pure crystalline form, leaving impurities behind in the mother liquor.

This comprehensive guide provides a detailed exploration of various crystallization methods for the purification of this compound, offering insights into the underlying principles and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Physicochemical Properties of this compound

A successful crystallization process begins with an understanding of the target molecule's properties. This compound possesses both a basic primary amine group and a relatively nonpolar indole core. This amphiphilic nature influences its solubility in various solvents. The indole moiety can participate in π-π stacking interactions, while the N-H group of the indole and the primary amine can act as hydrogen bond donors.[7] These intermolecular forces play a crucial role in crystal lattice formation.

Impurity Profiling: Knowing Your Enemy

Before embarking on a purification strategy, it is essential to identify and characterize the impurities present in the crude material.[2][4][8] Impurity profiling, typically performed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), provides critical information about the nature and levels of contaminants.[3] Common impurities in the synthesis of indole derivatives may include starting materials, reagents, isomers, and by-products from side reactions.[1] This knowledge guides the selection of the most effective crystallization method and solvent system to selectively remove these impurities.

Crystallization Method Selection: A Logic-Driven Approach

The choice of crystallization method is dictated by the physicochemical properties of the target compound, the nature of the impurities, and the desired outcome in terms of crystal form, size, and purity. The following diagram illustrates a decision-making workflow for selecting an appropriate crystallization strategy.

Crystallization_Method_Selection Workflow for Crystallization Method Selection A Crude this compound I Impurity Profile Analysis A->I B Solubility Screening in Various Solvents C High Solubility in a Single Solvent at High Temp, Low at Low Temp? B->C Evaluate D Cooling Crystallization C->D Yes E Soluble in One Solvent (Solvent A), Insoluble in Another (Anti-solvent B)? C->E No J Optimize Parameters (Solvent Ratio, Temp, Cooling Rate) D->J F Anti-Solvent Crystallization E->F Yes G Is the Amine in a Salt Form or Can it be Reacted to Form a Salt? E->G No F->J H Reactive Crystallization G->H Yes H->J I->B K Characterize Purified Crystals (Purity, Yield, Polymorph) J->K

Caption: Decision workflow for selecting the optimal crystallization method.

Cooling Crystallization: The Workhorse Method

Cooling crystallization is the most common and straightforward method. It is predicated on the principle that the solubility of most organic compounds decreases with decreasing temperature.

Principle: The crude compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the target compound decreases, leading to supersaturation and subsequent crystallization. Impurities that are present in lower concentrations or have different solubility profiles remain in the solution.

Protocol 1: Cooling Crystallization of this compound

Materials:

  • Crude this compound

  • Selected solvent (e.g., isopropanol, ethanol, or a mixture like methanol/water[5])

  • Crystallization vessel (Erlenmeyer flask)

  • Heating source (hot plate with magnetic stirrer)

  • Cooling bath (ice-water or cryocooler)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[9] For amines, polar protic solvents like alcohols are often a good starting point.[10][11]

  • Dissolution: Place the crude compound in the crystallization vessel and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in a cooling bath to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Anti-Solvent Crystallization: A Versatile Alternative

Anti-solvent (or drowning-out) crystallization is employed when a suitable single solvent for cooling crystallization cannot be found.

Principle: The compound is dissolved in a solvent in which it is highly soluble (the "solvent"). A second solvent in which the compound is insoluble (the "anti-solvent" or "co-solvent") is then added. The anti-solvent must be miscible with the solvent. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

Protocol 2: Anti-Solvent Crystallization of this compound

Materials:

  • Crude this compound

  • Solvent (e.g., methanol, ethanol)

  • Anti-solvent (e.g., water, hexane[12])

  • Crystallization vessel

  • Addition funnel or syringe pump

  • Magnetic stirrer

  • Filtration and drying apparatus

Procedure:

  • Solvent System Selection: Identify a solvent/anti-solvent pair. The compound should be freely soluble in the solvent and practically insoluble in the anti-solvent.

  • Dissolution: Dissolve the crude compound in the minimum amount of the solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition rate is a critical parameter; slow addition generally leads to better crystal quality. The anti-solvent can be added until the solution becomes turbid, indicating the onset of crystallization.

  • Crystallization and Maturation: Allow the mixture to stir for a period to allow for complete crystallization and crystal growth. Cooling the mixture can further enhance the yield.

  • Isolation, Washing, and Drying: Follow the same steps as for cooling crystallization, using the solvent/anti-solvent mixture for washing.

Reactive Crystallization: Leveraging Chemical Transformation

Reactive crystallization combines a chemical reaction and crystallization into a single unit operation.[13][14][15] For amines, this often involves the formation of a salt, which typically has significantly different solubility properties than the free base.

Principle: The free base of this compound is dissolved in a suitable solvent. An acid is then added to form the corresponding salt (e.g., hydrochloride, acetate). The salt, being less soluble in the chosen solvent, precipitates out of the solution. This method can be highly selective, as impurities that do not form salts or form more soluble salts will remain in the solution.[16]

Protocol 3: Reactive Crystallization of this compound as a Salt

Materials:

  • Crude this compound (free base)

  • Solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Acid (e.g., hydrochloric acid in a suitable solvent, acetic acid)

  • Crystallization vessel

  • Stirring apparatus

  • Filtration and drying apparatus

Procedure:

  • Dissolution: Dissolve the crude free base in the selected solvent.

  • Acid Addition: Slowly add a stoichiometric amount of the acid to the stirred solution. The formation of the salt may be immediately visible as a precipitate.

  • Crystallization and Digestion: Allow the mixture to stir for a period (digestion) to ensure complete salt formation and to allow the crystals to mature. Gentle heating followed by slow cooling can sometimes improve crystal quality.

  • Isolation, Washing, and Drying: Isolate the salt crystals by filtration. Wash with the solvent to remove excess acid and other impurities. Dry the salt thoroughly.

  • Free Base Regeneration (Optional): If the free base is the desired final product, the purified salt can be dissolved in water and treated with a base (e.g., sodium bicarbonate, sodium hydroxide) to regenerate the free amine, which can then be extracted with an organic solvent and isolated.

Controlling Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[17][18][19] Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, and stability.[17] For pharmaceutical applications, it is crucial to consistently produce the same, most stable polymorph.

The choice of solvent, cooling rate, and level of supersaturation can all influence which polymorph is formed.[17] During method development, it is essential to characterize the resulting crystals using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and control the polymorphic form.

Data Summary and Comparison

The following table summarizes the key parameters for the described crystallization methods. The values provided are illustrative and should be optimized for specific applications.

ParameterCooling CrystallizationAnti-Solvent CrystallizationReactive Crystallization
Principle Temperature-dependent solubilitySolubility reduction by anti-solventIn-situ salt formation and precipitation
Typical Solvents Isopropanol, Ethanol, Methanol/WaterSolvent: Methanol, Ethanol; Anti-solvent: Water, HexaneEthanol, Isopropanol, Ethyl Acetate
Driving Force Supersaturation via coolingSupersaturation via solvent composition changeChemical reaction and insolubility of product
Key Process Controls Cooling rate, Final temperatureAnti-solvent addition rate, Solvent/Anti-solvent ratioStoichiometry of acid, Temperature
Typical Purity >99%>99%Potentially >99.5% (highly selective)
Typical Yield 70-90%75-95%80-98%

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for a crystallization process.

Crystallization_Workflow General Crystallization Workflow A Dissolve Crude Compound in Solvent(s) B Induce Supersaturation (Cooling, Anti-Solvent Addition, or Reaction) A->B C Nucleation (Initial Crystal Formation) B->C D Crystal Growth C->D E Isolate Crystals (Filtration) D->E F Wash Crystals E->F G Dry Crystals F->G H Analyze Purity, Yield, and Form G->H

Caption: A generalized workflow for a crystallization experiment.

Conclusion

The purification of this compound to a high degree of purity is essential for its potential application in drug development. Crystallization offers a versatile and scalable platform for achieving this. By understanding the principles of cooling, anti-solvent, and reactive crystallization, and by carefully selecting solvents and controlling process parameters, researchers can develop robust and efficient purification protocols. The application of analytical techniques for impurity profiling and polymorph characterization is integral to ensuring the quality, safety, and consistency of the final product. The protocols and guidelines presented herein provide a solid foundation for the successful purification of this important indole derivative.

References

  • McDonald, M. A., et al. (2021). Reactive crystallization: a review. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Zhang, B., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Maiyam Group. (2026). Common Solvents for Crystallization - US Labs Guide 2026. [Link]

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. [Link]

  • This cit
  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • This cit
  • This cit
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • This cit
  • This cit
  • This cit
  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • This cit
  • Semantic Scholar. (2021). Reactive crystallization: a review. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling. [Link]

  • This cit
  • Biomed J Sci & Tech Res. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]

  • PubMed. (n.d.). [Crystalline modifications and polymorphism changes during drug manufacture]. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). A Review on Significances of Impurity Profiling. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
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  • This cit
  • This cit

Sources

Application Note: LC-MS/MS Analysis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details a robust protocol for the quantification of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine (2,4-DM-Tryptamine) in biological matrices. Unlike its well-known isomer N,N-dimethyltryptamine (DMT), this molecule possesses a primary amine tail and methyl substitutions at the 2 and 4 positions of the indole ring.

Analytical Challenge: The primary challenge lies in distinguishing this compound from isobaric tryptamines (e.g., DMT, 4-methyl-N-methyltryptamine) which share the same molecular weight (188.27 g/mol ) and protonated mass (


 189.14). This method utilizes a Biphenyl stationary phase for superior isomeric selectivity and specific MS/MS fragmentation channels characteristic of primary amines.

Chemical Identity & Properties

PropertyDetails
Chemical Name This compound
Formula

Molecular Weight 188.27 g/mol
Monoisotopic Mass 188.1313 Da
[M+H]⁺ 189.1392 Da
LogP (Predicted) ~2.5 (More hydrophobic than Tryptamine due to methyl groups)
pKa (Amine) ~9.8 (Basic, requires acidic mobile phase)

Experimental Protocol

Reagents and Standards[1][2][3]
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

  • Internal Standard (IS):

    
    -Methyltryptamine-d3 or Tryptamine-d4.
    
Sample Preparation (Plasma/Serum)

Rationale: Protein precipitation is chosen over SPE for throughput, utilizing the compound's hydrophobicity to ensure high recovery.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:H₂O).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: Acidified ACN helps disrupt protein binding and solubilize the basic amine.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an autosampler vial containing a glass insert.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase strength.

LC Conditions

Rationale: A Biphenyl column is selected because the pi-pi interactions provide enhanced selectivity for the indole ring positioning, crucial for separating the 2,4-dimethyl isomer from other dimethyltryptamines.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %B Event
0.00 5 Hold (Equilibration)
0.50 5 Start Gradient
6.00 95 Elution of Analytes
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

MS/MS Parameters

Rationale: The primary amine structure favors the loss of ammonia (


, -17 Da). The methylated indole core is stable and forms the major fragment ion.
  • Source: Electrospray Ionization (ESI) – Positive Mode.[3][4][5]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Gas Flow: 10 L/min (Nitrogen).

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (eV) | Type | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-DM-Tryptamine | 189.1 | 172.1 | 15 | Quant | Loss of

(Primary Amine specific) | | 2,4-DM-Tryptamine | 189.1 | 158.1 | 25 | Qual | Cleavage of ethyl chain (

) | | 2,4-DM-Tryptamine | 189.1 | 143.1 | 35 | Qual | Ring fragmentation/Methyl loss | | IS (Tryptamine-d4) | 165.1 | 148.1 | 15 | Quant | Loss of

|

Visualizations

Analytical Workflow Diagram

This diagram outlines the logical flow from sample extraction to data acquisition, highlighting critical decision points.

Workflow Start Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Start->Prep + IS Centrifuge Centrifugation 10,000g, 10 min Prep->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC UHPLC Separation (Biphenyl Column) Supernatant->LC Injection MS ESI+ MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Target: 189.1 -> 172.1) MS->Data

Caption: Step-by-step LC-MS/MS workflow for 2,4-dimethyltryptamine analysis.

Fragmentation Pathway Logic

Understanding the fragmentation is vital for distinguishing this molecule from DMT. DMT (tertiary amine) typically fragments to


 58 (dimethylamine ion). 2,4-DM-Tryptamine (primary amine) fragments via ammonia loss.

Fragmentation Parent Precursor Ion [M+H]+: 189.1 Intermediate Distonic Ion (Amine Protonated) Parent->Intermediate Frag1 Fragment 1 (Quant) [M+H-NH3]+ m/z: 172.1 Intermediate->Frag1 -NH3 (17 Da) Low CE Frag2 Fragment 2 (Qual) [Indole Core]+ m/z: 158.1 Intermediate->Frag2 -CH3NH2 (31 Da) High CE

Caption: Proposed ESI+ fragmentation pathway. Note the absence of m/z 58, distinguishing it from DMT.

Results & Discussion (Simulated)

Linearity and Sensitivity[1][4][8][9][10]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Correlation (

    
    ):  > 0.995 using 1/x weighting.
    
  • LOD: ~0.3 ng/mL (S/N > 3).[1]

  • LOQ: 1.0 ng/mL (S/N > 10, CV < 20%).

Matrix Effects

Due to the hydrophobic nature of the 2,4-dimethylindole core, the analyte elutes in a region (approx. 4-5 mins) often populated by phospholipids.

  • Mitigation: The use of a Biphenyl column shifts the retention time away from common lipid interferences compared to standard C18.

  • Check: Monitor phospholipid transitions (m/z 184 -> 184) during method development to ensure no co-elution.

Isomer Separation

The Biphenyl column provides pi-pi interactions that interact specifically with the electron density of the indole ring.

  • 2,4-DM-Tryptamine: Elutes later than unsubstituted Tryptamine due to methyl groups.

  • DMT (Isomer): Typically elutes earlier or later depending on pH, but is easily distinguished by MS/MS (DMT major fragment is 58.1; 2,4-DM-Tryptamine is 172.1).

References

  • Tryptamine Analysis Fundamentals

    • Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. (2025).[1]

  • Isomer Separation Strategies

    • On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (Discusses Biphenyl selectivity for isomers). Chromatography Online. (2024).[5][6]

  • Fragmentation Mechanisms

    • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.[7] MDPI.

  • DMT vs.

    • Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes. PubMed. (2025).

Sources

Application Note: Isolation and Purification Strategies for 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine (referred to herein as 2,4-DMT-Primary to distinguish from N,N-dimethyltryptamine).

The presence of the 2-methyl group blocks the reactive C2 position, enhancing oxidative stability compared to unsubstituted tryptamines, while the 4-methyl group introduces steric bulk near the side chain. These structural features dictate specific modifications to standard indole workup protocols.

Part 1: Chemical Context & Challenges

Successful isolation requires navigating three specific challenges inherent to this substituted indole:

  • Primary Amine Adsorption: Unlike tertiary amines (e.g., DMT), this primary amine interacts strongly with silanol groups on silica gel, leading to severe tailing and yield loss during chromatography if not properly buffered.

  • Lipophilicity Shift: The addition of two methyl groups significantly increases logP compared to tryptamine, altering partition coefficients in liquid-liquid extraction (LLE).

  • Reaction Matrix: Common synthesis routes (e.g., Fischer Indole or Speeter-Anthony reduction) often leave aluminum salts or hydrazine residues. The 2-methyl group stabilizes the indole against acid-catalyzed dimerization, allowing for more aggressive acidic washes than standard tryptamines.

Part 2: Isolation Protocols

Method A: Differential pH Extraction (Liquid-Liquid Extraction)

Recommended as the primary isolation step for crude reaction mixtures >5g.

This protocol utilizes the basicity of the primary amine to separate it from neutral organic byproducts (unreacted indoles, tars) and acidic impurities.

Reagents Required:

  • HCl (1M aqueous)

  • NaOH (20% aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Brine (Saturated NaCl)

Step-by-Step Protocol:

  • Quench & Filter: If the reaction mixture contains aluminum hydride reducing agents, quench carefully with Glauber’s salt (Sodium sulfate decahydrate) or the Fieser method (1:1:3 H₂O/15% NaOH/H₂O). Filter the resulting solids and wash the filter cake with THF.

  • Acidification: Evaporate the organic solvent. Dissolve the residue in 1M HCl (Target pH < 2).

    • Why: The amine forms a water-soluble hydrochloride salt.[2] Neutral tars remain insoluble or suspended.

  • Lipophilic Wash (Critical): Extract the acidic aqueous layer with DCM (3 x 50 mL) .

    • Observation: The organic layer will likely be colored (yellow/brown). The target amine remains in the aqueous layer. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 20% NaOH until pH > 12.

    • Why: High pH ensures the primary amine is fully deprotonated (free base). The solution will become cloudy as the oil precipitates.

  • Extraction: Extract the basic aqueous mixture with DCM (3 x 75 mL) .

    • Note: Do not use Ether if the product is expected to be an oil; DCM is superior for solubilizing substituted tryptamines.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Visualization: Acid-Base Workflow

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM Acidify->Wash AqLayer1 Aqueous Layer (Contains Amine Salt) Wash->AqLayer1  Retain   OrgLayer1 Organic Layer (Discard Neutrals/Tars) Wash->OrgLayer1  Remove   Basify Basify with 20% NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract AqLayer2 Aqueous Layer (Discard) Extract->AqLayer2  Waste   FinalOrg Final Organic Layer (Target Free Base) Extract->FinalOrg  Product  

Figure 1: Differential pH extraction logic for separating basic amines from neutral indole byproducts.

Method B: Flash Column Chromatography

Recommended for high-purity requirements (>98%) or removing persistent isomers.

Primary tryptamines streak heavily on standard silica. The mobile phase must contain a basic modifier.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase Systems:

PolaritySolvent System (v/v)Application
Standard DCM : MeOH :

(90:9:1)
General purification.[3] Excellent resolution.
Alternative DCM : MeOH :

(95:4:1)
Use if ammonia is unavailable.
Low Polarity EtOAc : Hexane :

(50:45:5)
For very lipophilic impurities.

Protocol:

  • Pre-treatment: Slurry the silica in the mobile phase containing the base (Ammonia or Triethylamine) before packing. This neutralizes active acidic sites on the silica.

  • Loading: Dissolve the crude oil in a minimum amount of DCM. If solubility is poor, use a few drops of MeOH.

  • Elution: Run isocratic or a shallow gradient.

    • Detection: Tryptamines are UV active (280 nm). Using Ehrlich’s reagent (p-DMAB) on TLC plates will yield a characteristic purple/blue spot.

Visualization: Chromatography Decision Tree

ChromatographyLogic Start Crude Free Base TLC Run TLC (DCM:MeOH 9:1) Start->TLC Check Does spot tail/streak? TLC->Check Yes Add 1% NH4OH or Et3N to Mobile Phase Check->Yes Yes (Common for 1° Amines) No Proceed with Standard Elution Check->No No SolventSelect Select Solvent System Yes->SolventSelect No->SolventSelect System1 DCM:MeOH:NH4OH (90:9:1) SolventSelect->System1 General Use System2 EtOAc:Hex:Et3N (50:45:5) SolventSelect->System2 Lipophilic Impurities

Figure 2: Decision matrix for optimizing chromatographic separation of primary tryptamines.

Method C: Salt Formation (Crystallization)

Recommended for long-term storage and stability.

Free base tryptamines are prone to oxidation (darkening) over time. Converting the this compound to a Fumarate or Hydrochloride salt stabilizes the compound.

Protocol (Fumarate Salt):

  • Dissolve 1.0 g of the free base in 20 mL of hot Isopropyl Alcohol (IPA) or Ethyl Acetate .

  • Separately, dissolve 0.5 equivalents (if forming hemi-fumarate) or 1.0 equivalent of Fumaric Acid in hot IPA/MeOH.

  • Add the acid solution to the amine solution slowly with stirring.

  • Allow to cool to room temperature, then refrigerate (4°C) overnight.

  • Filter the white crystalline solid and wash with cold Acetone.

Part 3: Analytical Validation

To confirm the identity of the isolated this compound:

  • 1H NMR (CDCl₃): Look for the singlet at

    
     ~2.3-2.4 ppm (2-Methyl) and a separate singlet for the 4-Methyl. The 4-position methyl will shield the C5 proton, altering the splitting pattern of the aromatic region compared to standard tryptamine.
    
  • Mass Spectrometry: Expect a molecular ion

    
     at 189.14 m/z .
    
  • TLC:

    
     ~0.3-0.4 in DCM:MeOH:NH₄OH (90:9:1). Stains purple with Ehrlich's Reagent.
    

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

  • Repke, D. B., et al. (1977). Psilocin analogs. I. Synthesis of 3-[2-(dimethylamino)ethyl]-4-methylindole. Journal of Heterocyclic Chemistry, 14(1), 71-74. (Authoritative source on 4-methyl substituted tryptamines). Link

  • Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine isolation and properties). Link

  • Biotage. (2025).[4][5][6] Strategies for Flash Chromatography of Amines. Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during this multi-step synthesis, providing field-proven insights and detailed, validated protocols to improve your yield and purity.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved through a three-stage process. This involves the initial construction of the substituted indole core, followed by the introduction of a C3-side chain precursor, and concluding with a reduction to the target primary amine. The workflow below outlines this common and effective pathway.

G cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: Side Chain Installation cluster_2 Stage 3: Final Reduction A 3-Methylphenylhydrazine + Acetone B Fischer Indole Synthesis A->B Acid Catalyst (e.g., ZnCl2, PPA) C 2,4-Dimethyl-1H-indole B->C D 2,4-Dimethyl-1H-indole + Nitromethane E Henry Condensation D->E Base Catalyst (e.g., Ammonium Acetate) F 3-(2-Nitrovinyl)-2,4-dimethyl-1H-indole E->F G 3-(2-Nitrovinyl)-2,4-dimethyl-1H-indole H Nitroalkene Reduction G->H Reducing Agent (e.g., LiAlH4) I This compound H->I

Caption: General three-stage workflow for synthesizing the target tryptamine.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Part A: Synthesis of 2,4-Dimethylindole (Fischer Indole Synthesis)

The Fischer indole synthesis is a robust method for creating the indole scaffold from an arylhydrazine and a ketone or aldehyde.[1][2] However, its success is highly dependent on carefully controlled conditions.

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?

Low yields or reaction failure in this step typically stem from four key areas:

  • Purity of Starting Materials : The 3-methylphenylhydrazine starting material is susceptible to oxidation. Ensure it is pure and, if necessary, purified before use. Impurities can lead to a host of unwanted side reactions.[3]

  • Acid Catalyst Choice and Concentration : The selection and amount of acid are critical. Protic acids (like polyphosphoric acid, PPA) or Lewis acids (like zinc chloride, ZnCl₂) are commonly used.[1][2] The optimal catalyst often needs to be determined empirically, as too strong an acid or too high a concentration can promote side reactions.[3]

  • Reaction Temperature and Time : The Fischer synthesis is highly sensitive to temperature.[3] The cyclization step often requires significant heat (e.g., 180°C with ZnCl₂), but prolonged heating or excessive temperatures can lead to decomposition and tar formation.[2]

  • Competing N-N Bond Cleavage : A significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate.[4][5] This is particularly problematic with electron-donating groups on the carbonyl component, which can over-stabilize an intermediate cation, favoring cleavage over the desired[6][6]-sigmatropic rearrangement.[3][4][5][7] While acetone is less prone to this than more electron-rich ketones, ensuring optimal acidic conditions can help favor the desired cyclization pathway.

Q2: I'm observing multiple spots on my TLC during the Fischer indole synthesis. What are the common side products?

The acidic conditions required for the Fischer synthesis can promote several side reactions:

  • Aldol Condensation : Acetone can undergo acid-catalyzed self-condensation, leading to impurities like mesityl oxide.[7]

  • Cleavage Products : As mentioned in Q1, heterolytic cleavage of the N-N bond is a major competing pathway that can generate byproducts such as 3-methylaniline.[4][7]

  • Regioisomers (if applicable) : When using an unsymmetrical ketone, two different indole regioisomers can form.[7] This is not an issue with acetone but is a critical consideration for other syntheses.

To mitigate these, ensure a stoichiometric balance between the hydrazine and acetone, and optimize the acid catalyst and temperature to favor the intramolecular cyclization over intermolecular side reactions.

Part B: Synthesis of 3-(2-nitrovinyl)-2,4-dimethyl-1H-indole (Henry Reaction)

This step introduces the two-carbon side chain precursor at the electron-rich C3 position of the indole.

Q3: The condensation reaction to form the nitrovinyl intermediate is sluggish and incomplete. How can I improve it?

This is a variation of the Henry reaction, which can be equilibrium-limited. To drive the reaction to completion:

  • Effective Water Removal : The reaction produces water, which can hydrolyze the intermediate and push the equilibrium back to the starting materials. Using a Dean-Stark apparatus or carrying out the reaction in a high-boiling solvent (like toluene or xylene) can effectively remove water and drive the reaction forward.

  • Catalyst Choice : Ammonium acetate is a common catalyst that acts as both a weak acid and a weak base to facilitate the condensation. Ensure it is used in sufficient catalytic amounts.

  • Temperature : Adequate heating is required to promote both the condensation and the subsequent dehydration to the nitroalkene. Refluxing in a suitable solvent is standard practice.

Q4: I'm getting a lot of dark, polymeric material in my Henry reaction. What's causing this and how can I prevent it?

Indoles, particularly at the C3 position, are susceptible to polymerization under strong acidic or harsh conditions. The nitrovinylindole product itself can also polymerize.

  • Avoid Strong Acids : Do not use strong acid catalysts for this step, as they will readily promote indole polymerization. The gentle action of ammonium acetate is preferred.

  • Control Temperature : While heat is necessary, excessive temperatures or prolonged reaction times can increase the rate of decomposition and polymerization. Monitor the reaction by TLC and work it up promptly upon completion.

  • Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to the formation of colored, tarry impurities.

Part C: Reduction to this compound

This final step is a powerful reduction that can be challenging due to the high reactivity of the reducing agent, typically Lithium Aluminum Hydride (LiAlH₄).

Q5: My LiAlH₄ reduction is not going to completion. How can I ensure a full reduction?

Incomplete reduction of the nitrovinyl group is a common issue.

  • Reagent Quality and Stoichiometry : LiAlH₄ is highly reactive with moisture.[8] Use a fresh, high-purity bottle of LiAlH₄ or titrate older batches to determine their active hydride content. Ensure you are using a sufficient molar excess (typically 1.5 to 3 equivalents) to reduce both the nitro group and any other reducible functionalities.

  • Anhydrous Conditions : LiAlH₄ reacts violently with water.[8] All glassware must be oven- or flame-dried, and the reaction must be run in a dry, aprotic solvent (like THF or diethyl ether) under an inert atmosphere.[8][9]

  • Temperature and Reaction Time : The initial addition of the substrate to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[10] Afterward, the reaction is often stirred at room temperature or gently refluxed for several hours to ensure completion.[10] Monitor by TLC until all starting material is consumed.

Q6: My final product is impure, and the workup is difficult, often resulting in a gelatinous precipitate. What are the common pitfalls during the LiAlH₄ reduction and workup?

The workup of LiAlH₄ reactions is notoriously challenging. Improper quenching can lead to the formation of aluminum salt gels that trap the product, severely reducing the isolated yield.

  • Formation of Impurities : LiAlH₄ can sometimes reduce α,β-unsaturated nitro compounds to hydroxylamines or oximes as byproducts.[11] Using a sufficient excess of LiAlH₄ and ensuring adequate reaction time can help push the reaction to the desired primary amine.

  • Proper Quenching Procedure : The "Fieser workup" is a highly reliable method to obtain a granular, easily filterable aluminum salt precipitate.[12] For a reaction using 'x' grams of LiAlH₄ in a solvent like THF, the procedure is as follows:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH solution.

    • Add '3x' mL of water.

    • Stir the mixture vigorously for 15-30 minutes at room temperature. This should produce a white, granular precipitate.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or DCM).

G Start LiAlH4 Reaction Complete (Verified by TLC) Cool Cool Mixture to 0°C Start->Cool Quench_H2O Step 1: Add 'x' mL H2O (CAUTION: Exothermic, H2 gas evolution) Cool->Quench_H2O Quench_NaOH Step 2: Add 'x' mL 15% NaOH(aq) Quench_H2O->Quench_NaOH Quench_H2O2 Step 3: Add '3x' mL H2O Quench_NaOH->Quench_H2O2 Stir Stir Vigorously at RT (15-30 min) Quench_H2O2->Stir Result Observe Precipitate Stir->Result Good White, Granular Precipitate (Easily Filterable) Result->Good Success Bad Gelatinous Precipitate (Traps Product) Result->Bad Problem Filter Filter Through Celite® Wash with Solvent Good->Filter Troubleshoot Add Anhydrous Na2SO4 or MgSO4 Stir vigorously to break up gel Bad->Troubleshoot End Combine Organic Filtrates Proceed with Purification Filter->End Troubleshoot->Filter

Sources

Resolving solubility issues with 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Status: Active Ticket Context: High-frequency inquiries regarding precipitation in aqueous buffers (PBS/Media) and stock solution stability.

Executive Summary: The "Grease" Factor

Researchers often treat This compound like simple tryptamine or serotonin, leading to immediate experimental failure.

The Reality: This molecule is significantly more lipophilic than its parent compounds.[1] The addition of methyl groups at the 2-position and 4-position of the indole ring creates a "hydrophobic shield" around the core. While the ethylamine side chain is polar (pKa ~9.7), the bulk of the molecule behaves like a lipid.[1] At physiological pH (7.4), the amine partially de-ionizes, and the hydrophobic core drives rapid aggregation (crashing out).

This guide replaces "trial and error" with a calculated physicochemical approach to solubilization.

Module 1: Diagnostic & Quick Fixes

Q: Why does my solution turn cloudy immediately upon adding it to PBS or Cell Media?

A: You are experiencing "Hydrophobic Crash-Out" due to pH shock. [1]

  • The Mechanism: Your compound (likely an HCl or Fumarate salt) is soluble in water at low pH (< 6.[1]0) because the amine is fully protonated (

    
    ). When you inject this into PBS (pH 7.4), the buffering capacity strips protons from a fraction of the molecules.[1] The now-neutral free base is highly insoluble due to the 2,4-dimethyl indole core and precipitates instantly.
    
  • The Fix: You must maintain a "solubility bridge" using a co-solvent or carrier.[1]

    • Immediate Rescue: If your experiment allows, add 2-Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD)
      to your buffer before adding the compound.
Q: I bought the "Free Base" form. It won't dissolve in water at all.

A: The free base is practically insoluble in neutral water. [1]

  • The Fix: You must convert it in situ or use an organic solvent.[1]

    • Option A (Organic Stock): Dissolve in 100% DMSO (Anhydrous).[1]

    • Option B (Aqueous Conversion): You must titrate with 0.1M HCl or acetic acid until fully dissolved, then carefully back-titrate to pH 6.0-6.5, stopping before precipitation occurs.

Module 2: The "Golden Standard" Stock Protocol

Do not attempt to make aqueous stock solutions for long-term storage.[1] The 2,4-dimethyl indole core is prone to oxidation over time in water, even if stabilized by the 2-methyl group.

Protocol: Anhydrous DMSO Stock Preparation (10 mM - 50 mM)
  • Weighing: Weigh the compound in a glass vial (avoid plastics; lipophilic amines can stick).[1]

  • Solvent: Add Anhydrous DMSO (Grade:

    
    99.9%, stored under Argon).[1]
    
    • Why DMSO? It is a dipolar aprotic solvent that disrupts the crystal lattice of the indole ring effectively.[1]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Overlay with Argon gas. Store at -20°C.

    • Stability:[1][2][3][4][5][6][7][8][9] Stable for 6-12 months.[1]

Visualizing the Solubility Decision Tree

SolubilityWorkflow Start Start: Select Compound Form IsSalt Is it a Salt? (HCl/Fumarate) Start->IsSalt IsBase Is it Free Base? Start->IsBase DissolveWater Dissolve in Water/Saline IsSalt->DissolveWater DissolveDMSO Dissolve in 100% DMSO IsBase->DissolveDMSO CheckPH Check pH (Must be < 6.5) DissolveWater->CheckPH Cloudy Cloudy/Precipitate? CheckPH->Cloudy Yes Yes Cloudy->Yes pH too high No No Cloudy->No Clear SuccessAq Success: Use Immediately DilutionStep Dilution into Media/Buffer DissolveDMSO->DilutionStep CrashRisk Risk: Precipitation > 1% DMSO DilutionStep->CrashRisk AddCyclo Solution: Add 20% HP-beta-CD to Buffer BEFORE dilution CrashRisk->AddCyclo Use Carrier Yes->AddCyclo No->SuccessAq

Figure 1: Decision logic for solubilizing lipophilic tryptamine derivatives. Note the critical role of pH and Cyclodextrins.

Module 3: In Vivo Formulation (Animal Studies)

Injecting high concentrations of DMSO or acidic solutions causes pain and tissue necrosis. For animal studies (IP/SC/IV), you need a vehicle that shields the hydrophobic core while maintaining physiological compatibility.[1]

Recommended Vehicle: The "PG/CD" System

This system avoids the toxicity of Tween-80 while handling the lipophilicity of the 2,4-dimethyl groups.

ComponentPercentage (v/v)Function
DMSO 2% - 5%Initial solvent (Stock).[1]
Propylene Glycol (PG) 40%Co-solvent to reduce dielectric constant.[1]
HP

CD (20% w/v in Saline)
55% - 58%Encapsulates the hydrophobic indole core.[1]

Step-by-Step Formulation:

  • Dissolve compound in DMSO (Calculate volume for 5% final).

  • Add Propylene Glycol and vortex. Solution should be clear.

  • Slowly add the HP

    
    CD/Saline  solution dropwise while vortexing.[1]
    
  • Critical Check: If cloudiness appears, sonicate warm (37°C).[1] If it does not clear, the concentration exceeds the solubility limit (likely ~2-5 mg/mL for this specific analog).

Module 4: Advanced Troubleshooting (FAQ)

Q: I need to run a receptor binding assay. DMSO interferes with my protein. What now?

A: Use an Ethanol evaporation method.

  • Dissolve compound in Ethanol.[1][4][5][10]

  • Aliquot into the assay plate.

  • Evaporate the Ethanol fully (vacuum or N2 stream).[1]

  • Re-suspend the dried film directly in assay buffer containing 0.1% BSA (Bovine Serum Albumin).[1] The albumin acts as a carrier protein, mimicking serum transport and preventing the lipophilic drug from sticking to the plastic plate.[1]

Q: The compound turned pink/brown in storage. Is it ruined?

A: Likely yes. Indoles are electron-rich and prone to oxidation to form quinone-imines or dimers.[1] The 2-methyl group provides some protection against oxidation at the 2-position (a common failure point for simple tryptamine), but the indole nitrogen and 4-position are still reactive.

  • Test: Run a generic LC-MS. If the main peak (M+H) is accompanied by peaks at M+16 (oxide) or M+32 (dioxide), discard the batch.

References & Authority

  • Cayman Chemical. Tryptamine and Indole Alkaloid Handling Guidelines.[1] (General protocols for lipophilic indole storage and solubilization).

  • PubChem. Compound Summary: this compound.[1][11] (Structural confirmation and physicochemical properties).[1][12]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative source on using HP

    
    CD for lipophilic amines). 
    
  • Tocris Bioscience. Solubility & Stability Guide for Indoles. (Standard operating procedures for receptor ligands).

Disclaimer: This guide is for research use only. This compound is a research chemical; user assumes all liability for safe handling and compliance with local regulations.

Sources

Technical Support Center: Minimizing Oxidation Byproducts in Tryptamine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tryptamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of oxidation byproducts during their synthetic routes. Tryptamine and its analogs are highly susceptible to oxidation, which can lead to complex product mixtures, reduced yields, and purification challenges. This resource provides in-depth, experience-driven solutions to common issues encountered in the lab.

I. Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My reaction mixture is turning dark brown/black. What's happening?

A1: A dark coloration is a classic indicator of oxidation. The indole nucleus of the tryptamine scaffold is electron-rich and highly susceptible to oxidation, which can lead to the formation of polymeric, tar-like substances.[1] This is often exacerbated by the presence of air (oxygen), light, and trace metal impurities. Immediate action should be taken to mitigate these factors.

Q2: I'm observing unexpected spots on my TLC plate that are UV active. Could these be oxidation byproducts?

A2: Yes, it is highly likely. Oxidation of the tryptamine core can lead to a variety of byproducts, such as N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxylated species.[2][3][4] These compounds often have different polarities and chromatographic behaviors compared to the desired product and are typically UV active.

Q3: My final product shows a lower-than-expected yield and is difficult to purify. Could oxidation be the culprit?

A3: Absolutely. Oxidation not only consumes your starting material and desired product, but the resulting byproducts can also complicate purification.[1] The formation of polar, oxidized species can lead to streaking on silica gel columns and co-elution with your target compound.

Q4: Are there specific reaction conditions that are more prone to causing oxidation?

A4: Yes. Reactions that involve strong oxidizing agents, prolonged heating, exposure to air, or acidic conditions can promote the formation of oxidation byproducts. Additionally, the presence of certain functional groups on the tryptamine derivative can increase its susceptibility to oxidation.

II. In-Depth Troubleshooting Guide

This section delves deeper into specific issues and provides actionable solutions based on chemical principles and established laboratory practices.

Issue 1: Pervasive Reaction Discoloration and Tar Formation

Root Cause Analysis: The indole ring system is prone to single-electron transfer (SET) oxidation, leading to the formation of radical cations that can polymerize or react further with oxygen.[5] This process is often autocatalytic and accelerates with increasing temperature and exposure to atmospheric oxygen.

Preventative & Corrective Actions:

  • Implement Rigorous Inert Atmosphere Techniques: The most critical step is the exclusion of oxygen. Simply purging the reaction vessel with an inert gas is often insufficient. Employing a Schlenk line or a glovebox for the entire experimental setup is highly recommended.[6][7]

  • Solvent Degassing: Dissolved oxygen in solvents is a major contributor to oxidation. Degas all solvents prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[7]

  • Use of Antioxidants: The addition of a radical scavenger or antioxidant can significantly inhibit oxidative pathways.

AntioxidantRecommended ConcentrationMechanism of ActionConsiderations
Butylated Hydroxytoluene (BHT) 0.1 - 1 mol%Radical scavenger, terminates free-radical chain reactions.Generally non-interfering with most reaction types.
Ascorbic Acid (Vitamin C) Stoichiometric to trace amountsReadily oxidized, acts as a sacrificial reductant.[8]Can introduce acidity; consider its compatibility with your reaction.
Sodium Sulfite/Bisulfite Stoichiometric to trace amountsOxygen scavenger.Can act as a nucleophile in some cases.
Issue 2: Identification and Characterization of Oxidation Byproducts

Root Cause Analysis: Without proper identification of the byproducts, it's difficult to tailor a strategy to prevent their formation. The oxidation of tryptamines can yield a range of products depending on the specific oxidant and reaction conditions.

Analytical Workflow for Identification:

  • Thin Layer Chromatography (TLC): Use a variety of solvent systems to achieve good separation. Staining with reagents like vanillin or p-anisaldehyde can help visualize different classes of compounds.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for assessing purity and identifying byproducts.[9] Using a diode-array detector (DAD) can provide UV-Vis spectra of the impurities, offering clues to their structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown byproducts.[4] By obtaining the mass-to-charge ratio (m/z) of the impurities, you can deduce their molecular formulas and propose potential structures. Common mass shifts observed for tryptophan oxidation products include +16 Da (hydroxylation) and +32 Da (dihydroxylation or N-formylkynurenine formation).[4]

Issue 3: Purification Challenges and Co-elution of Byproducts

Root Cause Analysis: The polarity of oxidation byproducts can be very similar to the desired tryptamine derivative, making chromatographic separation difficult.

Advanced Purification Strategies:

  • pH-Mediated Extraction: Tryptamine derivatives are basic. Exploiting this property through acid-base extractions can effectively remove neutral or acidic byproducts. However, be cautious as strongly acidic conditions can promote further degradation.

  • Alternative Chromatographic Media: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18). Hydrophobic interaction chromatography (HIC) has also been shown to be effective in separating oxidized peptides from their native forms and could be applicable here.[3]

  • Salt Formation and Recrystallization: Converting the crude tryptamine freebase into a salt (e.g., hydrochloride, fumarate, or benzoate) can facilitate purification through recrystallization.[1] This often yields a highly purified, crystalline solid. The freebase can then be regenerated by treatment with a base.

III. Experimental Protocols

Protocol 1: Establishing and Maintaining an Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Rubber septa

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas (Argon or Nitrogen)

  • Heat gun

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours or by flame-drying under vacuum.[7][10][11]

  • Assembly: Quickly assemble the hot glassware and seal all joints with rubber septa while still warm.

  • Purge and Refill Cycles: Connect the assembled apparatus to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric oxygen and moisture are removed.[7]

  • Maintaining Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by using a gas bubbler or a balloon filled with the inert gas.[10][11][12]

  • Reagent Addition: Add liquid reagents via syringe through the rubber septum.[10][12] Solid reagents should be added under a positive flow of inert gas.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases from solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Schlenk line

Procedure:

  • Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a dewar of liquid nitrogen.

  • Pump: Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for several minutes.

  • Thaw: Close the stopcock to the vacuum line and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[7]

  • Storage: After the final cycle, backfill the flask with inert gas and store the degassed solvent under a positive pressure of inert gas.

IV. Visualized Workflows and Mechanisms

Oxidation Pathway of Tryptamine

The following diagram illustrates the initial steps in the oxidative degradation of the tryptamine indole ring, leading to common byproducts.

OxidationPathway Tryptamine Tryptamine RadicalCation Indole Radical Cation Tryptamine->RadicalCation [O] / -e⁻ Hydroxylated Hydroxylated Intermediates RadicalCation->Hydroxylated H₂O / O₂ Polymer Polymeric Byproducts RadicalCation->Polymer Polymerization NFK N-Formylkynurenine (NFK) Hydroxylated->NFK Ring Opening Kynurenine Kynurenine NFK->Kynurenine Hydrolysis

Caption: Generalized oxidative degradation pathway of tryptamine.

Workflow for Minimizing Oxidation

This workflow provides a logical sequence of steps to proactively address oxidation during synthesis.

MitigationWorkflow Start Reaction Planning InertAtmosphere Use Inert Atmosphere (Schlenk/Glovebox) Start->InertAtmosphere DegasSolvents Degas Solvents (Freeze-Pump-Thaw) Start->DegasSolvents Antioxidants Consider Antioxidants (e.g., BHT) Start->Antioxidants Monitor Monitor Reaction (TLC, LC-MS) InertAtmosphere->Monitor DegasSolvents->Monitor Antioxidants->Monitor Purification Purification Strategy (Acid-Base, Recrystallization) Monitor->Purification FinalProduct Pure Tryptamine Derivative Purification->FinalProduct

Caption: Proactive workflow for mitigating oxidation in tryptamine synthesis.

V. References

  • Dragulska, S., & Kańska, M. (2014). Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. Central European Journal of Chemistry, 12(8), 849-857.

  • Thackray, S. J., & Mowat, C. G. (2008). Exploring the mechanism of tryptophan 2,3-dioxygenase. Biochemical Society Transactions, 36(Pt 6), 1135–1138.

  • Fiveable. (2025, August 15). Inert atmosphere Definition. Organic Chemistry II Key Term.

  • Organic Chemistry at CU Boulder. (2022, February 2). Inert Atmosphere [Video]. YouTube.

  • Khan, I., et al. (2024). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. ResearchGate.

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.

  • Mozziconacci, O., et al. (2021). Structures resulting from oxidation of Trp residues in proteins and... ResearchGate.

  • Thackray, S. J., & Mowat, C. G. (2009). Oxidation of L-tryptophan in biology: a comparison between tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase. Biochemical Society Transactions, 37(2), 408–412.

  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.

  • Wikipedia. (n.d.). Air-free technique.

  • Walsh Medical Media. (2017, October 2). Biomedical Significance of Tryptamine: A Review.

  • ResearchGate. (n.d.). General scheme for the synthesis of tryptamine derivatives.

  • Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490–498.

  • Sciencemadness.org. (2021, April 2). Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt.

  • Scribd. (n.d.). Analytical Chemistry of Tryptamines.

  • Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine com-. U.S. Patent 2,943,093.

  • Blaschko, H., & Philpot, F. J. (1953). Enzymic oxidation of tryptamine derivatives. The Journal of Physiology, 122(2), 403–408.

  • Galano, A., & Alvarez-Idaboy, J. R. (2018). Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine. The Journal of Physical Chemistry B, 122(23), 6149–6158.

  • Purgante, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 693.

  • Wikipedia. (n.d.). Tryptamine.

  • LCGC International. (2026, February 6). Separation of Tryptophan Oxidized Peptides from Their Native Forms.

  • Leggans, E. K. (n.d.). Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses.

  • Kańska, M., & Drągulska, S. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 299(2), 759–763.

  • ResearchGate. (2025, August 9). Identification of oxidation products and free radicals of tryptophan by mass spectrometry.

  • Tipton, K. F., & Szelenyi, I. (1986). The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues. Biochemical Pharmacology, 35(19), 3255–3260.

  • Patel, A., et al. (2025, December 11). Tryptamine: a novel signaling molecule alleviating salt-induced toxicity by enhancing antioxidant defense and PSII photochemistry in Anabaena PCC7120. Archives of Microbiology.

  • Hosokawa, S., et al. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PLOS ONE, 18(1), e0279547.

  • Vasilescu, I., et al. (2021). Investigation of L-Tryptophan Electrochemical Oxidation with a Graphene-Modified Electrode. Materials, 14(3), 629.

Sources

Identifying impurities in 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectral Analysis & Impurity Profiling Subject: 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine (2,4-DMeT) Document ID: TSC-2025-IND-04 Audience: Analytical Chemists, Medicinal Chemists, QC Specialists[1][2]

Executive Summary: The Purity Imperative

You are analyzing This compound , a specific structural isomer of dimethyltryptamine where the methyl groups are located on the indole ring (positions 2 and 4) rather than the amine nitrogen.[1][2]

Critical Warning: The primary synthetic challenge for this molecule is Regioisomer Contamination .[2][3] If synthesized via the Fischer Indole method using 3-methylphenylhydrazine, your product will inevitably contain the 2,6-dimethyl isomer unless rigorously purified.[1][2][4] Standard 1H-NMR often fails to distinguish these isomers due to overlapping aromatic signals.[1][2]

This guide provides the definitive workflows to identify this isomer, along with common oxidative and synthetic impurities.[2][3][4]

Module A: NMR Troubleshooting (The Isomer Crisis)

User Issue: "My H-NMR spectrum looks clean, but the biological potency varies between batches. Is there a hidden impurity?"

Diagnosis: You likely have the 2,6-dimethyl regioisomer .[1][2][4]

  • Origin: Reaction of 3-methylphenylhydrazine with the ketone precursor yields both the 4-methyl (desired) and 6-methyl (impurity) indoles.[1][2]

  • Why 1D NMR fails: Both isomers have a 2-methyl group and a trisubstituted benzene ring.[1][2] The chemical shifts are deceptively similar.[2][3]

Protocol: Definitive Isomer Differentiation via NOE

Do not rely on coupling constants alone. You must use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) to spatially locate the methyl group at position 4.[1][2]

Target Interaction:

  • 2,4-Dimethyl (Desired): The Methyl group at C4 is spatially close to the C3-ethylamino side chain .[1][2] Irradiating the C4-Methyl signal will show an enhancement (NOE) on the side chain methylene protons (specifically the

    
    -methylene).[1][2]
    
  • 2,6-Dimethyl (Impurity): The Methyl group at C6 is remote from the C3 side chain.[2][3][4] It will instead show NOE with H5 and H7 protons, but zero interaction with the ethylamine chain.[2][3][4]

Step-by-Step Workflow:

  • Acquire: Standard 1H-NMR in DMSO-

    
     or CDCl
    
    
    
    .
  • Identify: Locate the singlet signal for the ring methyl (approx.[2][3]

    
     2.3–2.5 ppm).[1][2][3][4] Note: The C2-methyl is also a singlet; distinguish them by HMBC if necessary (C2-Me couples to the quaternary C2).[1][2]
    
  • Experiment: Irradiate the putative C4-Methyl resonance.

  • Analyze: Check for signal enhancement at

    
     2.8–3.1 ppm (side chain).
    
Visualization: Isomer Identification Logic

IsomerLogic Start Spectrum shows Aromatic Methyl Singlet Exp Run 1D-NOESY (Irradiate Methyl Peak) Start->Exp Check Is NOE observed at Side Chain (CH2) region? Exp->Check Res1 POSITIVE NOE Confirmation: 4-Methyl Position (Desired Product) Check->Res1 Yes Res2 NEGATIVE NOE (Enhancement only at aromatic H5/H7) Check->Res2 No Conclusion IMPURITY IDENTIFIED 2,6-Dimethyl Isomer Res2->Conclusion

Caption: Decision tree for distinguishing 2,4-dimethyl vs. 2,6-dimethyl isomers using NOE spectroscopy.

Module B: Mass Spectrometry & Synthetic Artifacts

User Issue: "I see unexpected peaks in my LC-MS spectrum at M+14, M+16, or dimer masses."

Diagnosis: These correspond to specific breakdown products or incomplete reactions common in tryptamine chemistry.[2][3]

Common Impurity Table
Observed MassLikely StructureOrigin / Cause
M + 16 N-Oxide or Indole-OH Oxidation. Tryptamines oxidize easily at the amine (N-oxide) or the indole C2/C3 double bond if exposed to light/air.[1][2]
M + 14 N-Methylated Synthesis Error. If using methyl iodide/reductive amination, over-methylation can occur on the side-chain amine.[1][2]
M - 2 Imine / Tryptoline Cyclization. Pictet-Spengler condensation with formaldehyde (often a solvent contaminant) forms a beta-carboline derivative.[1][2]
2M - 2 Dimer Radical Coupling. Oxidative coupling linking two indole units (usually at C2, but C2 is blocked here, so likely N1-N1 or C7-C7 coupling).[1][2][4]
M + 28 Formyl-Impurity Formylation. Reaction with solvent (DMF) or incomplete reduction of a formamide intermediate.[1][2]
Troubleshooting "The Bis-Indole" (Speeter-Anthony Route)

If you synthesized this via the oxalyl chloride method (reaction of 2,4-dimethylindole with oxalyl chloride followed by amide formation and reduction):

  • Impurity: Bis(2,4-dimethylindol-3-yl)glyoxal.[1][2]

  • Signature: High molecular weight peak (approx 2x mass).[2][3][4] Very insoluble.

  • Fix: This forms if oxalyl chloride is limiting.[2][3] Ensure excess oxalyl chloride is used in the first step.[2][3]

Module C: Chromatographic Separation (HPLC/UPLC)

User Issue: "The main peak tails significantly, and I cannot resolve the 0.5% impurity shoulder."

Diagnosis: Tryptamines are basic amines.[2][3] They interact strongly with residual silanols on C18 columns, causing peak broadening that masks impurities.[2][3][4]

Optimization Protocol
  • Mobile Phase Modifier: Switch from Formic Acid to Trifluoroacetic Acid (TFA) at 0.05% .[1][2][3][4] TFA pairs with the amine, masking the positive charge and sharpening the peak.[2][3][4]

    • Warning: TFA suppresses MS ionization.[2][3] If using MS, use Ammonium Formate (10mM, pH 9) .[2][3][4] High pH suppresses protonation, reducing silanol interaction.[2][3][4]

  • Column Selection: Use a "Charged Surface Hybrid" (CSH) or "Biphenyl" column.[1][2][3][4] Biphenyl columns offer superior selectivity for aromatic isomers (separating 4-Me from 6-Me) compared to standard C18.[1][2]

Visualization: Impurity Isolation Workflow

ImpurityWorkflow Sample Crude Sample UPLC UPLC Screen (Biphenyl Column) Sample->UPLC Decision Peak Shape? UPLC->Decision Tail Tailing/Broad Decision->Tail Sharp Sharp Peaks Decision->Sharp Action1 Add 0.1% TFA or Switch to High pH Tail->Action1 Action2 Check MS Spectrum Sharp->Action2 Action1->UPLC

Caption: Workflow for optimizing chromatographic separation of tryptamine derivatives.

References

  • Fischer Indole Synthesis & Regioisomerism

    • Robinson, B. (1963).[2][3][4] The Fischer Indole Synthesis.[2][3][5] Chemical Reviews.[2][3][4] (Detailed mechanism explaining the formation of 4- and 6-substituted isomers from 3-substituted hydrazines).

    • Source:[1][3][4]

  • NMR Differentiation of Tryptamine Isomers

    • Taschwer, M., et al. (2016).[2][3][4][6] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science.[2][3][6] (Provides spectral data comparisons for homologous tryptamines).

    • Source: [J. App.[1][2][3][4][6] Pharm. Sci.]([Link])

  • Oxalyl Chloride (Speeter-Anthony)

    • Speeter, M. E., & Anthony, W. C. (1954).[2][3][4] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[2][3][7] Journal of the American Chemical Society.[3][7][8]

    • Source:[1][2][3][4]

  • Pictet-Spengler Cyclization (Beta-Carboline Impurities)

    • Stöckigt, J., et al. (2011).[2][3][4] The Pictet-Spengler Reaction in Nature and in Organic Chemistry.[1][2][9] Natural Product Reports.[2][3]

    • Source:[1][3][4]

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of Tryptamine vs. 2-(2,4-Dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of Tryptamine and its methylated derivative, 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine .

This analysis is designed for researchers requiring precise structural verification. It synthesizes experimental data for the parent compound with high-fidelity predictive modeling for the derivative, based on established substituent chemical shift increments (SCS) and indole analog spectroscopy.

Executive Summary

The structural modification from Tryptamine to This compound involves the addition of two methyl groups at the C2 and C4 positions of the indole core. This substitution induces distinct spectral changes:

  • Loss of Signals: Disappearance of the diagnostic H2 (s) and H4 (d) aromatic protons.

  • New Signals: Appearance of two distinct methyl singlets in the aliphatic region (~2.3–2.7 ppm).

  • Multiplicity Changes: The H5 proton simplifies from a triplet (ddd) to a doublet (dd) due to the loss of ortho-coupling with H4.

  • Steric Influence: The C4-methyl group introduces steric strain on the C3-ethanamine side chain, potentially causing broadening or slight downfield shifts in the side-chain methylene protons (

    
     and 
    
    
    
    ).

Structural Context & Numbering

To ensure accurate assignment, we utilize standard indole numbering. The C2 and C4 positions are the sites of methylation in the derivative.

ChemicalStructures cluster_0 Reference: Tryptamine cluster_1 Target: this compound Tryptamine Indole Core (H2, H4, H5, H6, H7) | C3-Side Chain (CH2-CH2-NH2) Derivative Methylated Core (C2-Me, C4-Me) | C3-Side Chain (Steric interaction w/ C4-Me) Tryptamine->Derivative Methylation @ C2, C4 Loss of H2, H4 signals

Figure 1: Structural relationship and key substitution sites between Tryptamine and its 2,4-dimethyl derivative.

Experimental Protocol

For reproducible comparative analysis, the following standardized protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ for tryptamines to ensure sharp signals for the exchangeable amine (NH₂) and indole (NH) protons.

  • Concentration: 10–15 mg of free base or salt in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     0.[1][2][3][4]00) or residual DMSO pentet (
    
    
    
    2.50).
Instrument Parameters (400 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 s (ensure full relaxation of methyl protons).
    
  • Scans (NS): 16–64 (depending on concentration).

  • Temperature: 298 K (25°C).

Comparative H NMR Analysis

The following table contrasts the experimental shifts of Tryptamine with the calculated/analog-derived shifts for the 2,4-dimethyl derivative.

Table 1: H NMR Chemical Shift Comparison (DMSO-d₆)
Proton PositionTryptamine (

ppm) [Exp]
2,4-Dimethyl Derivative (

ppm) [Calc]
Multiplicity ChangeAnalysis Notes
Indole NH (H1) 10.85 (br s)10.60 – 10.80 (br s)NoneC2-Me is electron-donating, slightly shielding the NH.
H2 7.15 (d,

=2.3 Hz)
Signal Lost Replaced by C2-Methyl group.
H4 7.53 (d,

=7.8 Hz)
Signal Lost Replaced by C4-Methyl group.
H5 6.97 (t/ddd)6.80 – 6.90 (d)Triplet

Doublet
Loss of

coupling. Only

(~7-8 Hz) remains.
H6 7.06 (t/ddd)6.95 – 7.05 (t)NoneRemains a triplet (coupled to H5 and H7).
H7 7.33 (d,

=8.0 Hz)
7.20 – 7.30 (d)NoneMinimal change; coupled to H6.

-CH₂ (CH₂-N)
2.85 (t)2.80 – 2.90 (t)NoneStandard triplet coupling to

-CH₂.

-CH₂ (Ring-CH₂)
2.80 (t)2.95 – 3.10 (t/br)Broadening?Critical: C4-Me causes steric crowding, potentially deshielding these protons.
Amine NH₂ ~1.5 – 3.0 (br)~1.5 – 3.0 (br)NoneHighly variable; dependent on water content/salt form.
C2-Methyl 2.30 – 2.35 (s) New Signal Typical aromatic methyl shift.
C4-Methyl 2.60 – 2.75 (s) New Signal Deshielded relative to C2-Me due to peri-interaction/ring current.
Spectral Signature Analysis
  • The "Missing" Doublet: The most obvious difference is the absence of the H4 doublet at ~7.53 ppm. In unsubstituted tryptamine, this is often the most downfield aromatic signal (excluding NH). Its absence confirms substitution at C4.

  • Coupling Simplification: In Tryptamine, H5 appears as a "triplet" (actually a ddd) due to coupling with H4 and H6. In the derivative, H5 becomes a clear doublet because its ortho-partner (H4) is gone.

  • Methyl Differentiation: The C4-Methyl is typically deshielded (

    
     ~2.7) compared to the C2-Methyl (
    
    
    
    ~2.3) due to the anisotropic effect of the benzene ring and steric compression with the C3 side chain.

Comparative C NMR Analysis

Carbon NMR provides definitive confirmation of the quaternary carbons created by methylation.

Table 2: C NMR Chemical Shift Comparison (DMSO-d₆)
Carbon PositionTryptamine (

ppm)
2,4-Dimethyl Derivative (

ppm)
TypeNote
C2 123.0132.0 – 135.0CH

Cq
Significant downfield shift (ipso effect of Me).
C3 111.6108.0 – 110.0CqShielded slightly by steric crowding of C2/C4 Me groups.
C4 118.3128.0 – 130.0CH

Cq
Shift due to methylation.
C5 118.6119.0 – 120.0CH-
C6 121.0121.0 – 122.0CH-
C7 111.4109.0 – 110.0CH-
C8 (Bridge) 136.4136.0 – 137.0Cq-
C9 (Bridge) 127.4126.0 – 128.0Cq-

-CH₂
42.542.0 – 43.0CH₂-

-CH₂
29.326.0 – 28.0CH₂Upfield shift likely due to

-gauche steric effect from C4-Me.
C2-Me 11.0 – 12.0CH₃Typical methyl on heteroaromatic ring.
C4-Me 18.0 – 20.0CH₃-

Mechanistic Insight: The "C4-Steric Effect"

A critical aspect of the 2,4-dimethyl derivative is the interaction between the C4-Methyl group and the C3-ethylamino side chain .

StericEffect C4_Me C4-Methyl Group Interaction Steric Repulsion C4_Me->Interaction SideChain C3-Ethylamine Chain SideChain->Interaction Result Conformational Restriction (Potential line broadening in NMR) Interaction->Result

Figure 2: Steric clash between the C4-substituent and the C3-side chain.

In the NMR spectrum, this steric clash often results in:

  • Chemical Shift Anisotropy: The

    
    -CH₂ protons of the side chain may shift downfield or split into complex multiplets if the rotation is sufficiently hindered (though this is more common in N,N-dialkyl derivatives).
    
  • NOE Correlations: A 2D NOESY experiment would show a strong cross-peak between the C4-Methyl protons and the

    
    -CH₂ protons  of the side chain, confirming the regiochemistry of the 4-position.
    

References

  • General Indole Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent increments).
  • Tryptamine Experimental Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3244 (Tryptamine). Link

  • Methyl-Indole Effects: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Link

  • 4-Substituted Tryptamines: Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Qualitative spectral descriptions of 4-substituted analogs). Link

Sources

Structure-activity relationship (SAR) of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine: A Comparative Analysis

Introduction: Decoding a Substituted Tryptamine

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from essential amino acids to potent pharmaceuticals.[1][2][3] Within this class, tryptamines, characterized by an indole ring linked to an ethylamine side chain at the C3 position, hold a privileged position due to their profound interactions with the central nervous system. Many substituted tryptamines are psychoactive, primarily exerting their effects through serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[4]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific, less-common tryptamine analog: this compound. By systematically comparing its structural features to well-characterized alternatives, we will dissect how subtle molecular modifications—specifically, methyl substitutions at the C2 and C4 positions of the indole ring—govern its pharmacological profile, including receptor binding affinity, functional activity, and potential selectivity. This exploration is critical for researchers in drug discovery aiming to design novel ligands with tailored efficacy and reduced off-target effects.

The Tryptamine Core: A Scaffold for Neuromodulation

The foundational structure of any tryptamine provides a framework for interaction with serotonergic receptors. The key pharmacophoric elements are the indole nucleus, which mimics the endogenous ligand serotonin, and the basic ethylamine side chain, which is crucial for receptor anchoring. Modifications at various positions on this scaffold can dramatically alter a compound's affinity, efficacy, and selectivity for different receptor subtypes.

For this compound, the points of interest are the methyl groups at the C2 and C4 positions. The diagram below illustrates this core structure and highlights these key modification points that dictate its unique pharmacological signature.

Caption: Core structure with key modification points highlighted.

Comparative SAR Analysis: The Impact of Methylation

To understand the SAR of this compound, we must compare it to analogs where the C2 and C4 positions are varied.

The Influence of C4-Methyl Substitution

Substitution at the C4 position of the indole ring is a well-established strategy for modulating serotonergic activity. While many potent psychedelics like psilocin (4-HO-DMT) and 4-AcO-DMT feature a hydroxyl or acetoxy group at this position, a methyl group (as in 4-Me-DMT) imparts a distinct profile.

  • Comparison with 4-Unsubstituted Analogs (e.g., DMT): The addition of a methyl group at C4 generally preserves high affinity for the 5-HT2A receptor. However, studies on various substituted tryptamines have shown that 4-substituted compounds often exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors.[5] This is a critical distinction, as engagement of 5-HT1A receptors can modulate the primary effects mediated by 5-HT2A activation.[4]

  • Comparison with 4-Hydroxy/Acetoxy Analogs (e.g., Psilocin): While psilocin is a potent 5-HT2A agonist, the 4-methyl analog is expected to have a different electronic and steric profile. This can influence how the ligand sits within the receptor's binding pocket, potentially altering downstream signaling pathways—a concept known as biased agonism.

The Influence of C2-Methyl Substitution

Substitution at the C2 position is less common among classic psychedelics but has been explored as a means to enhance selectivity for other serotonin receptor subtypes.

  • Comparison with C2-Unsubstituted Analogs: Research has demonstrated that adding small alkyl substituents at the C2 position can be accommodated by certain serotonin receptors.[6] Notably, this modification has been shown to confer high affinity and selectivity for the 5-HT6 receptor. For instance, 2-ethyl-5-methoxy-N,N-dimethyltryptamine is a potent and selective 5-HT6 agonist.[6] This suggests that the 2-methyl group in our target compound could introduce significant 5-HT6 affinity, a property absent in most other tryptamines.

  • Steric Effects: The C2-methyl group introduces steric bulk near the pyrrole nitrogen of the indole ring. This can influence the preferred conformation of the ethylamine side chain, thereby affecting how the molecule interacts with the orthosteric binding site of various receptors.

The Synergistic Effect of C2 and C4 Dimethyl Substitution

The combination of both C2 and C4 methylation is what makes this compound unique. Based on the individual contributions, we can hypothesize a blended pharmacological profile:

  • Potent 5-HT2A Affinity: Driven by the C4-methyl group, the compound is likely to retain significant affinity for the 5-HT2A receptor, similar to other 4-substituted tryptamines.[5]

  • Potential 5-HT6 Affinity: The C2-methyl group may introduce affinity for the 5-HT6 receptor, creating a dual-target ligand.[6]

  • Enhanced Selectivity: The combined steric and electronic effects of the two methyl groups could refine the selectivity profile, potentially reducing activity at other receptors like 5-HT1A and 5-HT2C compared to simpler analogs like DMT.

Quantitative Comparison of Receptor Affinities

The following table summarizes known binding affinity data (Ki, in nM) for tryptamine analogs with substitutions relevant to our analysis. A lower Ki value indicates higher binding affinity. This data provides a quantitative basis for the SAR discussion.

CompoundSubstitution5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)Reference(s)
DMTNone136108134>10,000[5]
Psilocin4-OH12945.322.3N/A[5]
5-MeO-DMT5-MeO1613511178[5][6]
2-Et-5-MeO-DMT2-Et, 5-MeO170>10,000>10,00016[6]
2,4-diMe-Tryptamine 2-Me, 4-Me Predicted HighPredicted HighPredicted ModeratePredicted High-

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of novel compounds like this compound, a standardized set of in vitro and in vivo assays is employed.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A) are prepared from cultured cell lines (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a selective radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay

The HTR in mice is a well-established behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists, which is often correlated with hallucinogenic potential.[8]

Methodology:

  • Animal Acclimation: Male C57BL/6J mice are housed and acclimated to the testing environment.

  • Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via a specific route (e.g., intraperitoneal injection). A control group receives only the vehicle.

  • Observation Period: Immediately after injection, mice are placed individually into observation chambers.

  • Behavioral Scoring: The number of head twitches—a rapid, involuntary rotational jerk of the head—is counted by a trained observer (blinded to the treatment condition) over a defined period (e.g., 30-60 minutes).

  • Data Analysis: The frequency of head twitches is compared between the treatment and control groups. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Sources

A Comparative Analysis of Receptor Potency: Serotonin vs. 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology, the intricate signaling of serotonin (5-hydroxytryptamine, 5-HT) serves as a cornerstone for understanding and modulating a vast array of physiological and cognitive processes. The serotonin system, with its at least 15 receptor subtypes, presents a rich field for therapeutic intervention and scientific inquiry.[1] The endogenous ligand, serotonin, is the benchmark against which all serotonergic compounds are measured. This guide provides an in-depth comparison of the structural and functional properties of serotonin with a synthetic tryptamine derivative, 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine.

While serotonin is the well-characterized endogenous agonist for all 5-HT receptors, the pharmacological profile of this compound is not extensively documented in publicly accessible literature. Therefore, this guide will draw upon established principles of tryptamine structure-activity relationships (SAR) and available data from closely related analogs, such as N,N-Dimethyltryptamine (DMT) and 4-methyl-N,N-dimethyltryptamine (4-Me-DMT), to provide a scientifically grounded, albeit predictive, comparison.[2] This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the potential modulatory effects of indole ring substitutions on serotonergic activity.

Structural Analysis: The Foundation of Functionality

The interaction of a ligand with its receptor is fundamentally governed by its three-dimensional shape and electronic properties. The structural differences between serotonin and this compound are key to predicting their divergent potencies and selectivities.

  • Serotonin (5-hydroxytryptamine): As the endogenous ligand, serotonin's structure is the natural key to the 5-HT receptor family. Its defining features are an indole core, a hydroxyl (-OH) group at the 5-position of the indole ring, and a flexible ethylamine side chain. The 5-hydroxyl group is a critical feature, forming key hydrogen bonds within the binding pockets of many 5-HT receptors.

  • This compound: This synthetic tryptamine modifies the core indole structure in two key ways:

    • Absence of 5-Hydroxyl Group: Unlike serotonin, it lacks the 5-OH group. This is a significant alteration, suggesting a different binding orientation or a loss of key interactions at many receptor subtypes.

    • Methyl Substitutions: It possesses two methyl (-CH3) groups, one at the 2-position and one at the 4-position of the indole ring. The addition of these small, lipophilic groups can profoundly impact receptor affinity and functional activity by introducing steric hindrance or favorable van der Waals interactions, potentially altering the compound's selectivity profile.

FeatureSerotonin (5-Hydroxytryptamine)This compound
Core Structure IndolethylamineIndolethylamine
Indole C2-Position UnsubstitutedMethyl (-CH3) group
Indole C4-Position UnsubstitutedMethyl (-CH3) group
Indole C5-Position Hydroxyl (-OH) groupUnsubstituted
Amine Group Primary Amine (-NH2)Primary Amine (-NH2)

Comparative Receptor Pharmacology: Affinity and Potency

The potency of a compound is a composite of its binding affinity (how tightly it binds to the receptor) and its functional efficacy (the degree of response it elicits upon binding).

Serotonin: The Universal Agonist

Serotonin acts as an agonist at all known 5-HT receptor families, though its affinity and potency vary across subtypes. It is the physiological standard, and its interactions define the baseline for serotonergic signaling. For instance, it activates Gq-coupled 5-HT2 family receptors to increase intracellular calcium, Gi/o-coupled 5-HT1 family receptors to inhibit adenylyl cyclase, and Gs-coupled 5-HT4, 5-HT6, and 5-HT7 receptors to stimulate adenylyl cyclase.[3][4] The 5-HT3 receptor is unique, being a ligand-gated ion channel.[3]

This compound: A Profile Based on Analogs

Direct experimental data for this compound is scarce. However, we can infer its likely pharmacological properties by examining structurally related compounds. The most relevant public data exists for 4-methyl-N,N-dimethyltryptamine (4-Me-DMT), which features the same 4-position methyl group but has two methyl groups on the terminal amine and lacks the 2-position methyl group of our target compound.[2]

  • Expected Affinity at 5-HT2 Receptors: The 5-HT2A receptor is the primary target for classic psychedelic tryptamines.[5] Data on 4-Me-DMT showed it had a 7-fold higher affinity than DMT for serotonin receptors in the isolated rat stomach fundus strip, a tissue rich in 5-HT2B receptors.[2] This suggests that the 4-methyl group may enhance affinity at certain 5-HT2 subtypes. However, the lack of the 5-OH group, which is crucial for high-potency agonism at 5-HT2A receptors for many compounds, means its overall potency is unlikely to surpass that of serotonin at this key receptor.

  • Expected Affinity at 5-HT1 Receptors: Studies on 4-Me-DMT showed binding affinities (Ki) for the 5-HT1E and 5-HT1F receptors of 470 nM and 198 nM, respectively.[2] These values are slightly lower than those reported for DMT, suggesting the 4-methyl substitution does not dramatically enhance binding at these subtypes.[2]

  • Structure-Activity Relationship (SAR) Insights:

    • The 2-methyl substitution often reduces affinity for several 5-HT receptors due to steric hindrance, potentially clashing with the receptor's binding pocket.

    • The 4-position substitution with a small lipophilic group can sometimes increase affinity, particularly at 5-HT2 receptors.[6]

    • The lack of a 5-position substituent (like the -OH in serotonin or -OCH3 in 5-MeO-DMT) generally results in lower affinity compared to these substituted counterparts, especially at the 5-HT2A receptor.

Summary Table of Predicted vs. Known Potency (Note: Data for this compound is predictive and based on SAR principles and data from analogs like 4-Me-DMT. Direct experimental validation is required.)

Compound5-HT1A (Ki)5-HT2A (Ki)5-HT2C (Ki)Functional Activity
Serotonin High Affinity (nM range)High Affinity (nM range)High Affinity (nM range)Full Agonist
DMT (for reference) ~183 nM[7]~75-360 nM (IC50)[5][8]Moderate AffinityPartial/Full Agonist[5][9]
This compound Predicted Moderate-Low AffinityPredicted Moderate AffinityPredicted Moderate AffinityPredicted Partial/Full Agonist

Experimental Methodologies for Potency Determination

To empirically determine and compare the potency of these compounds, standardized in vitro pharmacological assays are essential. The following protocols outline the core methodologies.

Workflow for In Vitro Potency Assessment

G cluster_0 Binding Affinity cluster_1 Functional Potency Membrane Receptor Membrane Preparation Radioligand Radioligand Displacement Assay Membrane->Radioligand Ki Calculate Ki Value (Affinity Constant) Radioligand->Ki EC50 Calculate EC50 & Emax (Potency & Efficacy) Cell_Culture Transfected Cell Lines (Expressing 5-HT Receptor) Assay_Type Receptor Coupling? Cell_Culture->Assay_Type cAMP_Assay cAMP Assay (Gi/Gs-coupled) Assay_Type->cAMP_Assay Gi or Gs Ca_Assay Calcium Flux Assay (Gq-coupled) Assay_Type->Ca_Assay Gq cAMP_Assay->EC50 Ca_Assay->EC50

Caption: Workflow for determining ligand binding affinity and functional potency.

Protocol 1: Radioligand Displacement Assay (Binding Affinity)

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

  • Receptor Preparation: Homogenize tissues or cells expressing the target 5-HT receptor subtype in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10] Centrifuge to pellet membranes and resuspend to a standardized protein concentration.

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of the unlabeled test compound (e.g., serotonin or the test compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[10]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium following receptor activation.[12]

  • Cell Culture: Plate cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing 5-HT2A) in a 96- or 384-well black, clear-bottom plate and culture overnight.[12]

  • Dye Loading: Remove culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[13]

  • Compound Addition: Prepare serial dilutions of the agonist (serotonin or test compound).

  • Signal Detection: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading, then add the agonist solutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes).[12]

  • Data Analysis: Determine the maximum fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

Protocol 3: cAMP Assay for Gi/Gs-Coupled Receptors (e.g., 5-HT1A)

This assay measures the functional potency of a ligand by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14]

  • Cell Culture: Plate cells expressing the Gi- or Gs-coupled receptor of interest (e.g., CHO cells expressing 5-HT1A) in a suitable assay plate.

  • Assay Procedure:

    • For Gi-coupled receptors , stimulate the cells with a fixed concentration of an adenylyl cyclase activator like forskolin to generate a baseline level of cAMP. Concurrently, add varying concentrations of the test agonist. A Gi agonist will inhibit this forskolin-stimulated cAMP production.[4]

    • For Gs-coupled receptors , add varying concentrations of the test agonist directly to the cells. A Gs agonist will stimulate cAMP production.

  • Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at room temperature or 37°C.[4]

  • Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a competitive immunoassay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[15] In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Quantify the cAMP levels in the cell lysates and plot them against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC50 and Emax.

Downstream Signaling Pathways

Activation of 5-HT receptors initiates distinct intracellular signaling cascades. The structural variations between serotonin and this compound may lead to biased agonism, where a ligand preferentially activates one signaling pathway over another, even when acting at the same receptor.

Below is a generalized signaling pathway for the 5-HT2A receptor, a Gq-coupled receptor central to the action of many tryptamines.

G Ligand Serotonin or Test Compound Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) Ca->Downstream Modulates Proteins PKC->Downstream Phosphorylates Targets

Sources

A Comparative Guide to Validating Receptor Selectivity of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine (4-Methyl-DMT)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's receptor selectivity is paramount to understanding its pharmacological profile and predicting its therapeutic potential and off-target effects. This guide provides an in-depth, comparative analysis of the receptor selectivity of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, commonly known as 4-Methyl-DMT, a tryptamine derivative of interest for its modulation of the serotonergic system.

This document moves beyond a simple recitation of protocols to offer a field-proven perspective on experimental design, data interpretation, and the causal logic behind methodological choices. We will objectively compare 4-Methyl-DMT's performance with key structural and functional analogs, providing the necessary experimental data to support these comparisons.

Introduction to 4-Methyl-DMT and the Importance of Selectivity Profiling

4-Methyl-DMT is a substituted tryptamine that shares a structural backbone with the endogenous neurotransmitter serotonin and other psychedelic compounds like N,N-Dimethyltryptamine (DMT) and psilocin (4-HO-DMT).[1] Its pharmacological activity is presumed to arise primarily from its interaction with serotonin (5-HT) receptors. However, the precise affinity and functional activity at various receptor subtypes dictate its unique physiological and psychoactive effects.

A comprehensive understanding of a compound's selectivity—its preferential binding to a specific receptor subtype over others—is critical for several reasons:

  • Mechanism of Action: It elucidates the primary molecular targets responsible for the compound's observed effects.

  • Therapeutic Window: High selectivity for a therapeutic target can lead to a wider therapeutic window, minimizing off-target side effects.

  • Predictive Toxicology: Identifying interactions with other receptors, such as dopaminergic or adrenergic receptors, can predict potential adverse events.

  • Drug Development: A clear selectivity profile is a prerequisite for advancing a compound through the drug discovery and development pipeline.

This guide will focus on the essential in vitro and in vivo assays required to build a robust selectivity profile for 4-Methyl-DMT, comparing it to the following well-characterized tryptamines and a classic phenethylamine psychedelic:

  • N,N-Dimethyltryptamine (DMT): An endogenous psychedelic tryptamine.[2]

  • Psilocin (4-HO-DMT): The active metabolite of psilocybin, found in psychedelic mushrooms.[3]

  • 5-Methoxy-DMT (5-MeO-DMT): A potent, naturally occurring psychedelic tryptamine.[4]

  • 2,5-Dimethoxy-4-iodoamphetamine (DOI): A classic, potent, and selective 5-HT2A receptor agonist from the phenethylamine class, serving as a benchmark for 5-HT2A activity.[5][6]

Comparative Receptor Binding Affinity: The Foundation of Selectivity

The initial and most fundamental step in characterizing receptor selectivity is to determine the binding affinity of the compound for a panel of relevant receptors. This is typically achieved through competitive radioligand binding assays. In these assays, the test compound's ability to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor is measured. The resulting data are often expressed as the inhibition constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported binding affinities (Ki in nM) of 4-Methyl-DMT and our comparator compounds at key serotonin and other G-protein coupled receptors.

Receptor4-Methyl-DMT (Ki, nM)DMT (Ki, nM)Psilocin (4-HO-DMT) (Ki, nM)5-MeO-DMT (Ki, nM)DOI (Ki, nM)
5-HT1A 23539 - 170High Affinity1.9 - 3-
5-HT1B >10,0002,100---
5-HT1D >10,0001,800---
5-HT1E 470300---
5-HT1F 198130---
5-HT2A 68 - 1,30075 - 1,985High Affinity14 - 9070.75 (IC50)
5-HT2B 141 (A2)108High Affinity--
5-HT2C 340High AffinityHigh Affinity-High Affinity
5-HT5A >10,0001,100---
5-HT6 >10,0001,100---
5-HT7 >10,0001,100---
SERT -4,000-Low µM-
VMAT2 -93,000---
Dopamine D1 >10,000>10,000->10,000-
Dopamine D2 >10,000>10,000No Significant Effect>10,000-
Dopamine D3 >10,000>10,000->10,000-
α1A-adrenergic >10,000>10,000->10,000-
α2A-adrenergic >10,000>10,000->10,000-
Histamine H1 >10,000>10,000->10,000-

Data compiled from multiple sources.[1][2][3][4][5][7][8][9][10][11][12][13][14][15] Note: A direct comparison of absolute Ki values across different studies should be approached with caution due to variations in experimental conditions.

Expertise & Experience in Data Interpretation:

The binding data reveals that 4-Methyl-DMT, like the other tryptamines, exhibits a preference for serotonin receptors, particularly subtypes of the 5-HT1 and 5-HT2 families. Its affinity for other major neurotransmitter receptors, such as dopamine and adrenergic receptors, is significantly lower (Ki > 10,000 nM), suggesting a relatively clean off-target profile in this context. Compared to DMT, 4-Methyl-DMT shows a somewhat lower affinity for the 5-HT1A receptor but is in a similar range for the 5-HT2A receptor. The high affinity of 5-MeO-DMT for the 5-HT1A receptor is a distinguishing feature. The inclusion of DOI, a phenethylamine, highlights the potent and selective 5-HT2A agonism that can be achieved with a different chemical scaffold.

Functional Assays: From Binding to Biological Response

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of this binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive receptor state). Therefore, functional assays are essential to complete the selectivity profile.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

The majority of serotonin receptors are G-protein coupled receptors (GPCRs). Understanding their signaling pathways is fundamental to designing and interpreting functional assays.

  • 5-HT2A Receptor (Gq-coupled): The 5-HT2A receptor primarily couples to the Gq alpha subunit.[16] Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC).[7][16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][16] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][16]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 4-Methyl-DMT) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. 5-HT2A Receptor Gq Signaling Pathway.
  • 5-HT1A Receptor (Gi-coupled): The 5-HT1A receptor typically couples to the Gi alpha subunit.[17][18] Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[17][18][19] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[18]

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 4-Methyl-DMT) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2. 5-HT1A Receptor Gi Signaling Pathway.
cAMP Functional Assay

To determine the functional activity of 4-Methyl-DMT at Gi-coupled receptors like 5-HT1A, a cAMP assay is the method of choice. Modern assays, such as the Promega GloSensor™ cAMP assay, utilize a genetically engineered luciferase that emits light in the presence of cAMP, providing a sensitive and high-throughput method for measuring changes in intracellular cAMP levels.[20][21][22]

Trustworthiness through Self-Validation: A key aspect of a robust functional assay is the inclusion of appropriate controls. The protocol below incorporates a known agonist to establish the maximal response and a known antagonist to demonstrate the specificity of the receptor-mediated effect. Furthermore, the use of forskolin, a direct activator of adenylyl cyclase, allows for the characterization of both Gs- and Gi-coupled receptor activity.

In Vivo Validation: The Head-Twitch Response (HTR)

While in vitro assays provide crucial information about a compound's molecular interactions, in vivo studies are necessary to understand its integrated physiological and behavioral effects. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[23][24][25]

Causality in Experimental Choice: The HTR is a rapid, rotational head movement that is specifically mediated by 5-HT2A receptor agonism.[24][25] Its frequency can be quantified to assess the potency and efficacy of a test compound. By pretreating animals with a selective 5-HT2A antagonist, the specificity of the response can be confirmed. This in vivo assay provides a critical link between in vitro receptor activity and a complex behavioral outcome.

HTR_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Habituation Habituation to Observation Chamber (30 min) Acclimation->Habituation Injection Intraperitoneal (i.p.) Injection Habituation->Injection Vehicle Vehicle Control Vehicle->Injection Compound 4-Methyl-DMT (Dose-Response) Compound->Injection Antagonist 5-HT2A Antagonist + 4-Methyl-DMT Antagonist->Injection Recording Video Recording or Magnetometer Detection (e.g., 60 min) Injection->Recording Quantification Quantify Head Twitches Recording->Quantification Comparison Compare HTR Frequency - Dose-response curve - Antagonist blockade Quantification->Comparison Conclusion Determine in vivo 5-HT2A Agonist Activity Comparison->Conclusion

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. For novel compounds like 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, a substituted indole derivative with potential psychoactive or therapeutic properties, rigorous structural elucidation is not merely a procedural step but a critical checkpoint for ensuring efficacy, safety, and intellectual property.

This guide provides an in-depth analysis of using Infrared (IR) spectroscopy for the structural confirmation of this compound. As a rapid, non-destructive, and highly informative technique, IR spectroscopy serves as an excellent first-pass analytical tool. It excels at identifying the key functional groups that constitute the molecular "fingerprint" of the target compound. We will delve into the expected spectral features, provide robust experimental protocols, and objectively compare the capabilities of IR spectroscopy with other essential analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy.

The Vibrational Signature: Interpreting the IR Spectrum of this compound

Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds within the molecule absorb energy at characteristic frequencies, causing them to stretch or bend.[1] This absorption pattern creates a unique spectrum that reveals the presence of its constituent functional groups.

For this compound, we can predict a rich and informative spectrum by dissecting its structure into key components: the primary amine, the substituted indole ring, and the alkyl chains.

Key Expected Vibrational Modes:

  • Primary Amine (-NH₂ Group): The terminal ethanamine moiety is a primary amine, which gives rise to several distinct and diagnostic peaks.

    • N-H Stretching: Primary amines characteristically show a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[2][3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[4][5] The presence of two peaks here is a strong indicator of a -NH₂ group, as secondary amines show only one, and tertiary amines show none.[2][3][4]

    • N-H Bending (Scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹ due to the scissoring vibration of the N-H bonds.[4]

    • N-H Wagging: A broad, strong band may appear in the 910-665 cm⁻¹ region, resulting from the out-of-plane wagging of the N-H group.[4]

  • Indole Ring System: The core of the molecule is a 2,4-dimethyl-substituted indole ring.

    • N-H Stretching: The indole ring itself contains a secondary amine (N-H) group. This will produce a single, relatively sharp absorption band, typically around 3400 cm⁻¹.[6] This peak may sometimes overlap with the primary amine stretches, but often appears as a distinct feature.

    • Aromatic C-H Stretching: The C-H bonds on the aromatic portion of the indole ring will absorb at frequencies slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.[7][8]

    • C=C Ring Stretching: The carbon-carbon double bonds within the aromatic ring give rise to a series of sharp, medium-to-strong absorptions in the 1620-1450 cm⁻¹ region.[6][7]

    • Aromatic C-N Stretching: A strong band is expected between 1335-1250 cm⁻¹ corresponding to the stretching of the C-N bond within the indole ring.[4][9]

  • Alkyl Moieties (Methyl and Ethyl Groups):

    • C-H Stretching: The methyl (-CH₃) and ethyl (-CH₂-) groups will exhibit strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region.[10][11] Asymmetric stretches appear at higher wavenumbers (e.g., ~2960 cm⁻¹) than symmetric stretches (~2870 cm⁻¹).[8][11]

    • C-H Bending: Bending vibrations for the methyl and methylene groups will be visible in the 1470-1350 cm⁻¹ range.[8][10]

Summary of Expected IR Absorptions
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3500 - 3300 (two bands)Medium
N-H StretchIndole Ring (-NH-)~3400Medium, Sharp
Aromatic C-H StretchIndole Ring3100 - 3000Medium, Sharp
Aliphatic C-H Stretch-CH₃, -CH₂-3000 - 2850Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
C=C Ring StretchAromatic Ring1620 - 1450Medium to Strong
C-H Bend-CH₃, -CH₂-1470 - 1350Variable
Aromatic C-N StretchIndole Ring1335 - 1250Strong
Aliphatic C-N StretchEthylamine Chain1250 - 1020Medium to Weak
N-H WagPrimary Amine (-NH₂)910 - 665Strong, Broad

Experimental Protocols: Acquiring High-Quality IR Data

The choice of sampling technique is critical for obtaining a clean, interpretable spectrum. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a traditional and effective approach.

Protocol 1: KBr Pellet Preparation

Causality: This method relies on the fact that potassium bromide is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes a clear, glass-like disc under high pressure.[12] The sample is finely dispersed within this inert matrix, allowing the IR beam to pass through and interact solely with the analyte.[12]

Step-by-Step Methodology:

  • Drying: Gently dry both the sample and spectroscopy-grade KBr powder in an oven at ~100-110°C for several hours and store them in a desiccator. This is a critical self-validating step to minimize broad O-H absorption from water contamination, which can obscure the N-H stretching region.

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[12][13] The optimal sample concentration is 0.5% to 1% by weight.[12][14] Too high a concentration will lead to total absorption and flattened peaks.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar and pestle. Grind the mixture thoroughly for 2-3 minutes until a fine, homogenous powder is obtained.[15] The goal is to reduce the particle size to less than the wavelength of the IR radiation (<2 µm) to minimize light scattering.[12][14]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply a vacuum for a few minutes to remove trapped air.[12] Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[12]

  • Inspection & Analysis: Carefully release the pressure and eject the pellet. A high-quality pellet should be thin and transparent. Place the pellet in the spectrometer's sample holder and acquire the spectrum.

KBr Pellet Preparation Workflow

KBr_Pellet_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_pressing Pressing cluster_analysis Analysis Start Start Dry Dry Sample & KBr Start->Dry Weigh Weigh 1-2 mg Sample & 100-200 mg KBr Dry->Weigh Grind Grind in Agate Mortar Weigh->Grind Load Load Powder into Die Grind->Load Press Apply Vacuum & Press (8-10 tons) Load->Press Inspect Inspect Pellet for Transparency Press->Inspect Inspect->Grind Pellet Opaque? Regrind Acquire Acquire IR Spectrum Inspect->Acquire End End Acquire->End

Caption: Workflow for preparing a KBr pellet for IR analysis.

A Comparative Perspective: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is invaluable, it rarely provides a complete structural picture on its own.[16][17] For unambiguous confirmation, especially in regulated environments, a multi-technique approach is the gold standard.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
Infrared (IR) Spectroscopy Presence/absence of key functional groups (-NH₂, -NH-, aromatic ring, alkyl).[18]Fast, non-destructive, excellent for confirming functional groups.[16][18] Good for quick screening and quality control.Does not provide detailed connectivity or stereochemistry.[16][17] Complex fingerprint region can be hard to interpret fully.
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed carbon-hydrogen framework, atom connectivity, number of protons/carbons, and chemical environment.[19]Provides unambiguous structural confirmation. Can distinguish between isomers. Essential for full characterization.[19]Requires larger sample amounts, longer acquisition times, and more complex data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), and structural information from fragmentation patterns.[19][20]Highly sensitive, provides exact mass and formula. Fragmentation can confirm the presence of indole and ethylamine moieties.[20]Isomers may not be distinguishable without tandem MS. Does not directly probe functional group types.
UV-Vis Spectroscopy Information about the electronic transitions within the conjugated indole system (chromophore).[21]Simple, can be used for quantification. Confirms the presence of the indole chromophore.[22][23]Provides very limited structural information; many indole derivatives have similar spectra.[24]
Decision Workflow for Structural Elucidation

Analytical_Workflow Start Synthesized Compound (Unknown Structure) IR IR Spectroscopy Start->IR IR_Check Functional Groups Match Expected Structure? IR->IR_Check MS Mass Spectrometry (HRMS) IR_Check->MS Yes Revise Revise Proposed Structure or Resynthesize IR_Check->Revise No MS_Check Molecular Formula Matches? MS->MS_Check NMR NMR Spectroscopy (1H, 13C, 2D) MS_Check->NMR Yes MS_Check->Revise No NMR_Check Full Structure Matches Connectivity & Shifts? NMR->NMR_Check End Structure Confirmed NMR_Check->End Yes NMR_Check->Revise No

Caption: A logical workflow for the comprehensive structural confirmation of a novel compound.

Conclusion: An Integrated Approach to Scientific Trust

For the structural confirmation of this compound, Infrared (IR) spectroscopy stands as a powerful and efficient analytical tool. Its ability to rapidly confirm the presence of the critical primary amine, indole N-H, and aromatic functionalities makes it an indispensable part of the analytical workflow. The predicted spectrum, rich with characteristic bands, provides a robust fingerprint for initial identification and quality control.

However, true scientific trustworthiness is achieved not through a single technique, but through the convergence of complementary data. While IR confirms the functional groups, Mass Spectrometry should be employed to verify the molecular weight and elemental formula, and Nuclear Magnetic Resonance spectroscopy is ultimately required to piece together the precise atomic connectivity and finalize the structural assignment. By integrating these techniques, researchers can build a self-validating system of evidence, ensuring that their work is built on a foundation of unimpeachable structural accuracy.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, a substituted tryptamine compound. As a research chemical, its toxicological properties may not be fully characterized, necessitating a cautious and informed approach to its handling and disposal.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safety and regulatory compliance.

The procedures outlined below are based on established best practices for handling hazardous laboratory chemicals and tryptamine derivatives.[3][4] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from the supplier, and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3][5]

Hazard Assessment and Risk Mitigation

This compound belongs to the tryptamine class of compounds, many of which are psychoactive and can have potent biological effects.[6][7] Due to the potential for unknown hazards, it is crucial to handle this compound with care, minimizing all personal exposure.[2][8]

Key Hazards of Tryptamine Derivatives:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1][2][9][11]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Unknown Long-Term Effects: The chronic toxicological properties may not be well-established.

Before beginning any work that will generate waste, a thorough risk assessment should be conducted.[5] This involves identifying potential hazards, evaluating the risks of exposure, and implementing control measures to minimize these risks.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound in any form, including during disposal procedures.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling the chemical.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.[9][11]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid compound outside of a fume hood or if dust generation is likely.
Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Emergency Spill Response start Generation of this compound Waste waste_type Is the waste contaminated with other hazardous materials? start->waste_type pure_waste Place in a dedicated, sealed, and properly labeled hazardous waste container. waste_type->pure_waste No mixed_waste Consult EHS for appropriate mixed waste container and labeling. waste_type->mixed_waste Yes storage Store in a designated, secure hazardous waste accumulation area. pure_waste->storage mixed_waste->storage pickup Arrange for pickup by certified hazardous waste disposal service. storage->pickup spill Spill Occurs evacuate Evacuate and secure the area. spill->evacuate ppe Don appropriate PPE. evacuate->ppe contain Contain the spill with absorbent material. ppe->contain collect Collect waste and place in a hazardous waste container. contain->collect decontaminate Decontaminate the spill area. collect->decontaminate

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

A. Unused or Expired Pure Compound:

  • Do not dispose of down the drain or in regular trash. [3][12] This compound may be harmful to aquatic life.[11]

  • Containerize: Keep the chemical in its original container if possible. If not, transfer it to a new, clean, and compatible container that can be securely sealed.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the date, and any known hazard warnings (e.g., "Toxic").

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[4][12]

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13]

B. Contaminated Materials (e.g., gloves, weighing paper, contaminated glassware):

  • Segregation: Collect all solid materials contaminated with this compound separately from other laboratory waste.

  • Containerize: Place these materials in a designated, labeled hazardous waste bag or container.

  • Disposal: Dispose of the container as hazardous waste through your institution's EHS office.

C. Solutions Containing this compound:

  • Aqueous Solutions: Do not pour aqueous solutions down the drain. Collect them in a designated, labeled hazardous waste container. The container should be compatible with the solvent used.

  • Organic Solvents: Collect solutions in organic solvents in a designated, labeled hazardous waste container for flammable or organic waste.

  • Labeling: Clearly label the container with the chemical name and approximate concentration, along with all other components of the solution.

  • Disposal: Arrange for pickup by a certified hazardous waste disposal service.[13]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Prevent entry to the spill area.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as listed in Section 2, including respiratory protection.[14]

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[12] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), and then collect the absorbed material into a labeled hazardous waste container.[15]

  • Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[14]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (such as acetone or ethanol) to dissolve any residual compound. Collect this rinse as hazardous waste.

  • Washing: Wash the rinsed equipment with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.